Product packaging for Cilazaprilat-d5(Cat. No.:)

Cilazaprilat-d5

Cat. No.: B12421895
M. Wt: 394.5 g/mol
InChI Key: UVAUYSRYXACKSC-ZATIPLLMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cilazaprilat-d5 is a useful research compound. Its molecular formula is C20H27N3O5 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N3O5 B12421895 Cilazaprilat-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27N3O5

Molecular Weight

394.5 g/mol

IUPAC Name

(4S,7R)-7-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid

InChI

InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17+/m1/s1/i1D,2D,3D,6D,7D

InChI Key

UVAUYSRYXACKSC-ZATIPLLMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)[2H])[2H]

Canonical SMILES

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Isotopic Purity of Cilazaprilat-d5: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated compounds like Cilazaprilat-d5 is critical for ensuring the accuracy and reliability of experimental results, particularly in pharmacokinetic and metabolic studies. This technical guide provides an in-depth analysis of the isotopic purity of this compound, including the methodologies used for its determination.

Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril. Its deuterated analog, this compound, serves as an invaluable internal standard in bioanalytical methods, primarily in liquid chromatography-mass spectrometry (LC-MS) based assays. The five deuterium atoms significantly increase its molecular weight, allowing for clear differentiation from the non-labeled endogenous compound without altering its chemical properties.

Isotopic Purity Data

The precise isotopic purity of a specific batch of this compound is detailed in its Certificate of Analysis (CoA), provided by the manufacturer. While this value can vary slightly between production lots, commercially available deuterated standards typically exhibit a high degree of isotopic enrichment. For this compound, a typical isotopic purity specification is presented in Table 1.

ParameterSpecification
Chemical Purity≥98%
Isotopic Purity (d5) ≥98%
Isotopic Enrichment (per Deuterium)≥99 atom % D

Table 1: Typical Purity Specifications for this compound

This table illustrates that not only is the overall molecule predominantly the d5 species, but the enrichment at each of the five deuterium-labeled positions is also very high.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation: The sample is injected into a liquid chromatography system, often an Ultra-High-Performance Liquid Chromatography (UHPLC) system, to separate the analyte from any potential impurities.

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the this compound molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are then analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The high resolution allows for the differentiation of the various isotopologues (d0 to d5) of Cilazaprilat.

  • Data Analysis: The relative intensities of the ion signals for each isotopologue are measured. The isotopic purity is calculated by expressing the intensity of the d5 isotopologue as a percentage of the sum of the intensities of all detected isotopologues.

experimental_workflow_ms cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Solvent start->dissolve lc UHPLC Separation dissolve->lc Inject esi Electrospray Ionization lc->esi hrms HR-MS Analysis esi->hrms spectra Mass Spectra Acquisition hrms->spectra integration Isotopologue Peak Integration spectra->integration calculation Purity Calculation integration->calculation end Result calculation->end Isotopic Purity Result

Figure 1: Workflow for Isotopic Purity Determination by HR-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can be used to confirm the positions of deuteration and estimate isotopic enrichment.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals interfering with the analyte's signals.

  • ¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions expected for protons in the non-labeled Cilazaprilat confirms successful deuteration. The small residual proton signals can be integrated and compared to the integration of a non-deuterated portion of the molecule or an internal standard to quantify the isotopic enrichment.

  • ²H NMR Analysis: A deuterium NMR spectrum can also be acquired. This will show signals at the chemical shifts where deuterium has been incorporated, confirming the locations of the labels.

  • Data Analysis: The integration values from the ¹H NMR spectrum are used to calculate the percentage of deuterium incorporation at each labeled site.

logical_relationship_nmr cluster_input Input cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Interpretation cluster_output Output sample This compound h_nmr ¹H NMR sample->h_nmr d_nmr ²H NMR sample->d_nmr signal_absence Absence of ¹H Signals h_nmr->signal_absence residual_integration Integration of Residual ¹H Signals h_nmr->residual_integration d_signals Presence of ²H Signals d_nmr->d_signals position Confirmation of Deuteration Position signal_absence->position enrichment Quantification of Isotopic Enrichment residual_integration->enrichment d_signals->position

Figure 2: Logical Flow for NMR-based Isotopic Purity Analysis.

An In-depth Technical Guide to the Synthesis and Characterization of Cilazaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cilazaprilat-d5, an isotopically labeled analog of Cilazaprilat. Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril, widely used in the management of hypertension and congestive heart failure. The deuterated form, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Introduction

Cilazapril is a prodrug that is hydrolyzed in the body to its active form, Cilazaprilat.[1] To accurately measure the concentration of Cilazaprilat in biological samples, a stable isotope-labeled internal standard is essential for mass spectrometry-based bioanalytical methods. This compound, with five deuterium atoms incorporated into the phenyl ring of the homophenylalanine moiety, is an ideal candidate for this purpose. The mass shift of +5 Da provides a clear distinction from the unlabeled analyte in mass spectrometric analysis, without significantly altering its chemical and physical properties.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on the known synthesis of Cilazapril and established methods for deuterium labeling of aromatic compounds. The synthesis would logically proceed through the preparation of a deuterated precursor followed by its incorporation into the final molecule.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

  • Synthesis of Deuterated (S)-2-amino-4-phenylbutanoic acid ethyl ester (d5-Homophenylalanine ethyl ester): This is the key deuterated intermediate.

  • Coupling and Hydrolysis: Coupling of the deuterated intermediate with the bicyclic carboxylic acid moiety, followed by hydrolysis of the ester group to yield this compound.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of d5-Homophenylalanine ethyl ester cluster_1 Stage 2: Coupling and Hydrolysis Benzene_d6 Benzene-d6 Friedel_Crafts Friedel-Crafts Acylation (e.g., with succinic anhydride, AlCl3) Benzene_d6->Friedel_Crafts Reduction Reduction Steps (e.g., Clemmensen or Wolff-Kishner) Friedel_Crafts->Reduction d5_Phenylbutyric_acid 4-(Phenyl-d5)butanoic acid Reduction->d5_Phenylbutyric_acid Halogenation α-Halogenation (e.g., with NBS, PBr3) d5_Phenylbutyric_acid->Halogenation d5_Bromo_acid 2-Bromo-4-(phenyl-d5)butanoic acid Halogenation->d5_Bromo_acid Amination Amination (e.g., with NH3) d5_Bromo_acid->Amination d5_Amino_acid (S)-2-Amino-4-(phenyl-d5)butanoic acid Amination->d5_Amino_acid Esterification Esterification (e.g., with EtOH, H+) d5_Amino_acid->Esterification d5_HPE (S)-2-Amino-4-(phenyl-d5)butanoic acid ethyl ester Esterification->d5_HPE Coupling Peptide Coupling (e.g., DCC, HOBt) d5_HPE->Coupling Bicyclic_acid (1S,9S)-Octahydro-10-oxo-6H-pyridazino [1,2-a][1,2]diazepine-1-carboxylic acid Bicyclic_acid->Coupling Cilazapril_d5 Cilazapril-d5 Coupling->Cilazapril_d5 Hydrolysis Ester Hydrolysis (e.g., LiOH) Cilazapril_d5->Hydrolysis Cilazaprilat_d5 This compound Hydrolysis->Cilazaprilat_d5

Proposed Synthetic Workflow for this compound
Experimental Protocols (Hypothetical)

Stage 1: Synthesis of (S)-2-amino-4-(phenyl-d5)butanoic acid ethyl ester

  • Preparation of 4-(Phenyl-d5)butanoic acid: Starting from commercially available benzene-d6, a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 4-oxo-4-(phenyl-d5)butanoic acid. Subsequent reduction of the ketone, for example, via a Clemmensen or Wolff-Kishner reduction, would afford 4-(phenyl-d5)butanoic acid.

  • α-Bromination: The resulting acid would then be subjected to α-bromination, for instance, using N-bromosuccinimide (NBS) and a catalytic amount of phosphorus tribromide (PBr₃), to give 2-bromo-4-(phenyl-d5)butanoic acid.

  • Amination and Esterification: The bromo acid can be converted to the corresponding amino acid via reaction with ammonia. The resulting racemic 2-amino-4-(phenyl-d5)butanoic acid would then be resolved to obtain the desired (S)-enantiomer. Finally, esterification with ethanol under acidic conditions would yield the target intermediate, (S)-2-amino-4-(phenyl-d5)butanoic acid ethyl ester.

Stage 2: Coupling and Hydrolysis

  • Peptide Coupling: The deuterated homophenylalanine ethyl ester would be coupled with the bicyclic carboxylic acid moiety, (1S,9S)-octahydro-10-oxo-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylic acid, using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form Cilazapril-d5.

  • Ester Hydrolysis: The final step involves the selective hydrolysis of the ethyl ester of the homophenylalanine moiety to the carboxylic acid. This can be achieved under mild basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of methanol and water. Purification by a suitable method such as preparative HPLC would yield the final product, this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are essential for this purpose.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₀H₂₂D₅N₃O₅[4]
Molecular Weight 394.48 g/mol [4]
Appearance White to Off-White Solid[4]
Storage 2-8°C Refrigerator[4]
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of this compound. A reversed-phase method is typically employed.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL
Column Temperature 30 °C

The chromatogram should show a single major peak corresponding to this compound, and the purity is typically calculated from the peak area percentage.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

Expected Mass Spectrometric Data:

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
[M+H]⁺ (Positive Mode) m/z 395.26
[M-H]⁻ (Negative Mode) m/z 393.25
Isotopic Enrichment Determined by the relative intensities of the isotopic peaks. The peak corresponding to the d5 species should be the most abundant.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels. Both ¹H and ¹³C NMR spectra should be acquired.

Expected NMR Spectral Features:

  • ¹H NMR:

    • The signals corresponding to the aromatic protons on the phenyl ring (typically in the range of 7.1-7.3 ppm in the unlabeled compound) will be absent or significantly reduced in intensity in the spectrum of this compound.[5]

    • The remaining proton signals of the molecule should be consistent with the structure of Cilazaprilat.

  • ¹³C NMR:

    • The carbon signals of the deuterated phenyl ring will show characteristic splitting patterns due to C-D coupling and will have significantly lower intensity compared to the protonated carbons.

    • The chemical shifts of the other carbon atoms should be consistent with the structure of Cilazaprilat.

Characterization_Workflow cluster_0 Characterization of this compound Synthesized_Product Synthesized this compound HPLC HPLC Analysis Synthesized_Product->HPLC MS Mass Spectrometry Synthesized_Product->MS NMR NMR Spectroscopy Synthesized_Product->NMR Purity Chemical Purity (>98%) HPLC->Purity Identity_MW Identity & Isotopic Enrichment (Correct MW and d5 abundance) MS->Identity_MW Structure_Labeling Structural Confirmation & Labeling Position NMR->Structure_Labeling

Characterization Workflow for this compound

Conclusion

This technical guide outlines the key aspects of the synthesis and characterization of this compound. While a detailed, publicly available synthesis protocol is elusive, a rational synthetic approach has been proposed based on established chemical principles. The characterization of the final product requires a combination of HPLC, mass spectrometry, and NMR spectroscopy to ensure its identity, purity, and isotopic integrity. The availability of well-characterized this compound is indispensable for the accurate and reliable bioanalysis of Cilazaprilat in preclinical and clinical research, ultimately contributing to a better understanding of the pharmacology of this important antihypertensive drug.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical and Physical Properties of Cilazaprilat-d5

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, an isotopically labeled analog of Cilazaprilat. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information for analytical and research applications. Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril, which is used in the treatment of hypertension and heart failure.[1][2][3] The deuterated form, this compound, serves as a crucial internal standard for quantitative analysis in bioanalytical studies.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.

General Properties
PropertyValueSource
Chemical Name (1S,9S)-9-[[(1S)-1-Carboxy-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1][4]diazepine-1-carboxylic Acid-d5[1]
Synonyms Ro 31-3113-d5[1]
Appearance White to Off-White Solid[1]
Storage 2-8°C Refrigerator[1]
Shipping Conditions Ambient[1]
Applications Isotope labelled analogue of Cilazaprilat.[1]
Molecular and CAS Information
PropertyValueSource
Molecular Formula C₂₀H₂₂D₅N₃O₅[1]
Molecular Weight 394.48[1]
Unlabeled CAS Number 90139-06-3[1]

For comparison, the properties of the prodrug, Cilazapril-d5, are also provided.

Properties of Cilazapril-d5 (Prodrug)
PropertyValueSource
Molecular Formula C₂₂H₂₆D₅N₃O₅[2][4][5]
Molecular Weight 422.53[2]
Appearance White to Off-White Solid[2]
Unlabeled CAS Number 88768-40-5[2]

Experimental Protocols and Characterization

The synthesis and characterization of isotopically labeled compounds like this compound are critical for ensuring their identity, purity, and suitability for use as internal standards.

Synthesis and Characterization Workflow

The general workflow for synthesizing and characterizing a deuterated internal standard such as this compound involves several key stages. The synthesis of d5-labeled compounds often involves using a deuterated starting material, such as a d5-labeled phenyl-containing precursor, which is then carried through the synthetic route.[6]

G cluster_synthesis Synthesis cluster_characterization Characterization start Deuterated Precursor (e.g., d5-phenylalanine derivative) react Chemical Reactions (e.g., condensation, cyclization) start->react purify Purification (e.g., Recrystallization, Chromatography) react->purify hplc Purity Assessment (HPLC) purify->hplc Check Purity >98% ms Identity Confirmation (Mass Spectrometry) purify->ms Confirm Molecular Weight nmr Structural Confirmation (NMR) purify->nmr Confirm Deuterium Positions final_product Final Product: This compound hplc->final_product ms->final_product nmr->final_product

Caption: General workflow for the synthesis and characterization of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method is crucial for separating the drug from its degradation products and impurities.[7][8] A typical reversed-phase HPLC method would involve:

  • Column: C18 column (e.g., Kinetex C18, 2.6 µm, 50 × 2.1 mm).[9]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as 20 mM ammonium formate, pH 8.5).[9]

  • Flow Rate: Approximately 400 μL/min.[9]

  • Detection: UV detection at a wavelength around 212 nm.[7][10]

  • Temperature: Column temperature maintained at 25°C.[9]

This method allows for the quantification of Cilazaprilat and the monitoring of its formation from the degradation of Cilazapril.

Mass Spectrometry (MS): Mass spectrometry, particularly LC-MS, is used to confirm the identity of this compound by verifying its molecular weight and fragmentation pattern.[9][11] High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, confirming the incorporation of the five deuterium atoms.[6] The mass spectrum would be expected to show a molecular ion corresponding to the mass of the deuterated compound (394.48).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and the specific positions of the deuterium labels.[6][12] In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring would be absent, confirming successful deuteration. The chemical shifts in NMR are dependent on the solvent, concentration, and temperature.[13][14]

Stability Studies

Stability studies on Cilazapril are highly relevant as its primary degradation product is Cilazaprilat.[9][15]

  • Forced Degradation: Cilazapril is unstable in acidic and basic conditions, leading to the formation of Cilazaprilat.[9] It is also sensitive to temperature and relative humidity.[10][15][16]

  • Kinetics: The degradation of Cilazapril to Cilazaprilat often follows first-order kinetics.[15] The presence of excipients like lactose and talc can impair the stability of Cilazapril.[8]

  • Storage: Due to its sensitivity, this compound should be stored at 2-8°C in a refrigerator to ensure its stability.[1]

Mechanism of Action and Role of Labeled Compound

Cilazapril is a prodrug that is hydrolyzed in the body to its active metabolite, Cilazaprilat.[2][3] Cilazaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1]

G cluster_activation Metabolic Activation cluster_pathway RAAS Pathway Inhibition Cilazapril Cilazapril (Prodrug) Hydrolysis Hydrolysis (in vivo) Cilazapril->Hydrolysis Cilazaprilat Cilazaprilat (Active Metabolite) Hydrolysis->Cilazaprilat ACE ACE Cilazaprilat->ACE Inhibits Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Effects Vasoconstriction Aldosterone Secretion AngiotensinII->Effects

Caption: Metabolic activation of Cilazapril and its inhibitory effect on the RAAS pathway.

By inhibiting ACE, Cilazaprilat prevents the conversion of Angiotensin I to Angiotensin II.[17] Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone. Therefore, the inhibition of its production leads to vasodilation and a decrease in sodium and water retention, resulting in lower blood pressure.[3][17]

The use of this compound as an internal standard is critical in pharmacokinetic studies to accurately quantify the levels of the active drug Cilazaprilat in biological matrices. Its physical and chemical properties are nearly identical to the unlabeled compound, ensuring similar behavior during sample extraction and chromatographic analysis, but its different mass allows it to be distinguished by a mass spectrometer.

References

Understanding the Mass Shift: A Technical Guide to Cilazaprilat-d5 vs. Cilazaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass shift observed between Cilazaprilat and its deuterated isotopologue, Cilazaprilat-d5. This document will delve into the molecular basis of this mass difference, its application in bioanalytical assays, and the experimental methodologies used for their differentiation and quantification.

Introduction to Cilazaprilat and its Deuterated Analog

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active metabolite, Cilazaprilat. In quantitative bioanalysis, particularly in pharmacokinetic and pharmacodynamic studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound, a deuterated version of Cilazaprilat, serves as an ideal internal standard in mass spectrometry-based assays due to its chemical similarity and distinct mass.

The Core Principle: The Mass Shift

The fundamental difference between Cilazaprilat and this compound lies in the isotopic composition of their constituent atoms. In this compound, five hydrogen atoms (¹H) have been replaced with five deuterium atoms (²H or D). Deuterium is a stable isotope of hydrogen that contains one proton and one neutron, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This additional neutron in each deuterium atom results in a measurable increase in the molecular weight of the molecule.

The following diagram illustrates the structural relationship and the origin of the mass shift.

cluster_0 Cilazaprilat cluster_1 This compound Cilazaprilat C₂₀H₂₇N₃O₅ MW: 389.45 Cilazaprilat_d5 C₂₀H₂₂D₅N₃O₅ MW: 394.48 Cilazaprilat->Cilazaprilat_d5 + 5 Deuterium Atoms (Mass Shift = ~5 Da)

Caption: Structural relationship and mass shift between Cilazaprilat and this compound.

Quantitative Data Summary

The precise mass difference between Cilazaprilat and this compound is a critical parameter in mass spectrometry. The following tables summarize the key quantitative data for Cilazapril, Cilazaprilat, and this compound.

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
CilazaprilC₂₂H₃₁N₃O₅417.50417.2264
CilazaprilatC₂₀H₂₇N₃O₅389.45389.1951
This compoundC₂₀H₂₂D₅N₃O₅394.48394.2265

Table 1: Molecular Properties of Cilazapril and its Analogs

In mass spectrometry, the instrument measures the mass-to-charge ratio (m/z) of ions. For singly charged protonated molecules ([M+H]⁺), the m/z value is approximately equal to the molecular weight plus the mass of a proton.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Cilazaprilat390.3211.1
This compound395.3211.1 or 216.1 (depending on fragmentation)

Table 2: Typical Mass Spectrometry Transitions

The mass shift of approximately 5 Da is clearly observable in the precursor ions. The product ion for Cilazaprilat at m/z 211.1 corresponds to a stable fragment of the molecule. For this compound, the product ion may or may not retain the deuterium labels, depending on the fragmentation pathway.

Experimental Protocols

The quantification of Cilazaprilat using this compound as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add 50 µL of an internal standard working solution of this compound in methanol.

  • Acidification: Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex.

  • Centrifugation: Centrifuge the samples at 14,000 g for 5 minutes at 10 °C.

  • SPE Cartridge Conditioning: Condition Oasis HLB SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of the ammonium formate buffer.

  • Elution: Elute the analytes with 1.0 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cilazaprilat: 390.3 → 211.1

    • This compound: 395.3 → 211.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

  • Source Temperature: 500 °C.

  • IonSpray Voltage: 5500 V.

The following diagram outlines the general workflow for a typical bioanalytical method using this compound.

cluster_workflow Bioanalytical Workflow Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike SPE Solid-Phase Extraction Spike->SPE LC LC Separation SPE->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Ratio of Analyte/IS) MS->Data

Caption: General workflow for the bioanalysis of Cilazaprilat using a deuterated internal standard.

Conclusion

The deliberate introduction of deuterium atoms into the Cilazaprilat molecule creates a stable, heavier version, this compound, with a predictable and significant mass shift. This mass difference is the cornerstone of its use as an effective internal standard in LC-MS/MS assays. By co-eluting with the unlabeled analyte and exhibiting similar ionization and fragmentation behavior, this compound allows for the accurate and precise correction of variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative bioanalytical data in drug development and clinical research.

A Technical Guide to High-Purity Cilazaprilat-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Cilazaprilat-d5, a deuterated internal standard essential for the accurate quantification of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril. This document outlines commercial sources, presents available technical data, details a representative analytical methodology, and illustrates the relevant biological pathway and experimental workflow.

Commercial Suppliers and Specifications

The procurement of high-purity this compound is critical for ensuring the accuracy and reproducibility of experimental results. Several reputable suppliers offer this stable isotope-labeled compound for research purposes. While detailed certificates of analysis with precise purity and isotopic enrichment data should be obtained directly from the vendors, the following table summarizes the publicly available information for this compound.

SupplierProduct/Catalogue NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceStorage ConditionsApplications
Pharmaffiliates PA STI 021440C₂₀H₂₂D₅N₃O₅394.48White to Off-White Solid2-8°C RefrigeratorIsotope labelled analogue of Cilazaprilat for use as an ACE inhibitor and antihypertensive agent.[1]
LGC Standards TRC-C441212-50MGC₂₀D₅H₂₂N₃O₅394.476Not SpecifiedNot SpecifiedCertified reference material.[2]
Axios Research AR-C02779C₂₂H₂₆D₅N₃O₅ (for Cilazapril-d5)422.54Not SpecifiedNot SpecifiedFully characterized chemical compound used as a reference standard for API Cilazapril.[3]

Note: Axios Research lists the deuterated standard for the prodrug, Cilazapril-d5. Cilazapril is hydrolyzed in vivo to the active metabolite, Cilazaprilat. Researchers should select the appropriate standard for their analytical needs.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Cilazaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[4][5] This hormonal cascade is integral to the regulation of blood pressure and fluid balance.[4][5] The inhibition of ACE by Cilazaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[4] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[4]

RAAS_Pathway cluster_effect Physiological Effects Angiotensinogen Angiotensinogen (Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   Aldosterone Aldosterone (Adrenal Cortex) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention (Kidney) Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Renin Renin (Kidney) Renin->AngiotensinI ACE ACE (Lungs, Endothelium) ACE->AngiotensinII Cilazaprilat This compound (ACE Inhibitor) Cilazaprilat->ACE Inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Cilazaprilat.

Experimental Protocol: Quantification of Cilazaprilat in Biological Matrices

The following is a representative experimental protocol for the quantification of Cilazaprilat in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is based on established methods for similar ACE inhibitors and should be optimized for specific laboratory conditions and instrumentation.[6][7]

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of plasma sample, calibration standard, or quality control sample, add 50 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix the samples for 30 seconds.

  • Add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water). A typical starting condition could be 70:30 (v/v) acetonitrile:0.1% formic acid.

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[6]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Cilazaprilat: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of a standard solution).

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of the internal standard).

  • Source Parameters: Optimized for maximum signal intensity (e.g., cone gas flow, desolvation gas flow, cone voltage, source temperature).

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Cilazaprilat) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of Cilazaprilat in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Cilazaprilat using its deuterated internal standard.

Experimental_Workflow cluster_procurement Procurement & Preparation cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Data Interpretation Supplier Select & Order High-Purity this compound Stock Prepare Stock & Working Solutions of IS Supplier->Stock Spiking Spike Samples with This compound (IS) Stock->Spiking Dosing Administer Cilazapril to Subjects Collection Collect Biological Samples (e.g., Plasma) at Timed Intervals Dosing->Collection Collection->Spiking Extraction Perform Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantify Cilazaprilat using Peak Area Ratios LCMS->Quant PK Pharmacokinetic Modeling & Data Interpretation Quant->PK

Figure 2: A typical experimental workflow for a pharmacokinetic study of Cilazaprilat.

This guide provides a foundational understanding for researchers working with high-purity this compound. For optimal results, it is imperative to obtain detailed product specifications from the chosen supplier and to validate all analytical methods according to established regulatory guidelines.

References

Cilazaprilat-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cilazaprilat-d5, a deuterated isotopologue of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and development applications, including its use as an internal standard in pharmacokinetic and metabolic studies.

Physicochemical Properties and Storage

This compound is typically supplied as a white to off-white solid. Based on information from various suppliers, the recommended storage conditions are crucial for maintaining its long-term stability.

Table 1: Recommended Storage and Shipping Conditions for this compound

ParameterRecommended Condition
Long-term Storage Refrigerator (2-8°C) or Frozen (-20°C)
Shipping Ambient
Appearance White to Off-White Solid

Note: Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Stability Profile of Cilazaprilat

While specific stability data for this compound is not extensively available in the public domain, valuable insights can be drawn from forced degradation studies conducted on its non-deuterated counterpart, Cilazapril. The primary degradation product of Cilazapril under hydrolytic conditions is Cilazaprilat. Understanding the stability of Cilazapril provides a conservative estimate for the stability of this compound, as the carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, potentially leading to increased metabolic stability.[1][2]

Forced degradation studies on Cilazapril have shown its susceptibility to hydrolysis (acidic and basic conditions), oxidation, and thermal stress.[3][4]

Table 2: Summary of Forced Degradation Studies on Cilazapril

Stress ConditionObservationsKey Degradation Product
Acidic Hydrolysis Significant degradation observed in the presence of strong acids (e.g., 0.1N to 1.0N HCl) with heating.Cilazaprilat
Basic Hydrolysis Susceptible to degradation in the presence of strong bases (e.g., 0.1N to 1.0N NaOH) with heating.Cilazaprilat
Oxidative Stress Degradation occurs in the presence of oxidizing agents (e.g., 3-30% H₂O₂).Unspecified
Thermal Stress Degradation is observed at elevated temperatures (e.g., 70°C).Unspecified
Photodegradation Generally stable under exposure to daylight.-
Humidity Unstable in the presence of high humidity, which accelerates degradation.Cilazaprilat

Experimental Protocols for Stability Testing

To ensure the integrity of this compound in a research setting, it is recommended to perform stability studies. The following are detailed, generalized experimental protocols for forced degradation studies based on International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

General Preparation for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water. This stock solution will be used for the subsequent stress conditions.

Experimental Workflows

The following diagram illustrates the general workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) stock->acid Expose aliquots to: base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) stock->base Expose aliquots to: oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) stock->oxidation Expose aliquots to: thermal Thermal Stress (e.g., 60°C in solution) stock->thermal Expose aliquots to: photo Photolytic Stress (ICH Q1B guidelines) stock->photo Expose aliquots to: neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradation Products hplc->characterize

Caption: General workflow for forced degradation studies of this compound.

Detailed Methodologies

a) Acidic Hydrolysis:

  • Add an equal volume of 0.2N HCl to the this compound stock solution to achieve a final concentration of 0.1N HCl.

  • Incubate the solution at 60°C for a specified period (e.g., 30 minutes to several hours).

  • Withdraw samples at various time points.

  • Neutralize the samples with an equivalent amount of 0.1N NaOH.

  • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze using a validated stability-indicating HPLC method.

b) Basic Hydrolysis:

  • Add an equal volume of 0.2N NaOH to the this compound stock solution to achieve a final concentration of 0.1N NaOH.

  • Incubate the solution at 60°C for a specified period (e.g., 30 minutes).

  • Withdraw samples at various time points.

  • Neutralize the samples with an equivalent amount of 0.1N HCl.

  • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze using a validated stability-indicating HPLC method.

c) Oxidative Degradation:

  • Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the this compound stock solution to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature for a specified period (e.g., several hours).

  • Withdraw samples at various time points.

  • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze using a validated stability-indicating HPLC method.

d) Thermal Degradation (in solution):

  • Place the this compound stock solution in a temperature-controlled oven at 60°C.

  • Withdraw samples at various time points over a specified duration (e.g., up to 14 days).

  • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze using a validated stability-indicating HPLC method.

e) Photostability Testing:

  • Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping in aluminum foil.

  • Analyze the exposed and control samples using a validated stability-indicating HPLC method.

Mechanism of Action and Signaling Pathway

Cilazaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

The following diagram illustrates the RAAS and the point of inhibition by Cilazaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels acts on Aldosterone Aldosterone Adrenal_Cortex->Aldosterone secretes Kidney_Tubules Kidney Tubules Aldosterone->Kidney_Tubules acts on (Na⁺ & H₂O reabsorption) Increased_BP Increased Blood Pressure Kidney_Tubules->Increased_BP increases blood volume Blood_Vessels->Increased_BP causes vasoconstriction Cilazaprilat This compound Cilazaprilat->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Cilazaprilat.

Conclusion

This compound should be stored under refrigerated or frozen conditions to ensure its long-term stability. While specific stability data for the deuterated form is limited, information from its non-deuterated counterpart, Cilazapril, suggests that it is susceptible to degradation under hydrolytic, oxidative, and thermal stress. The provided experimental protocols, based on ICH guidelines, offer a framework for researchers to conduct their own stability assessments. A thorough understanding of the stability and handling of this compound is paramount for its effective and reliable use in scientific research.

References

An In-depth Technical Guide to the Deuterium Labeling in Cilazaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium labeling in Cilazaprilat-d5, a crucial internal standard for bioanalytical studies. Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril. The use of its stable isotope-labeled counterpart, this compound, is essential for accurate quantification in complex biological matrices via mass spectrometry.

Position of Deuterium Labeling

The five deuterium atoms in this compound are located on the phenyl ring of the (1S)-1-Carboxy-3-phenylpropyl]amino side chain. Specifically, the molecule is (1S,9S)-9-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1][2]diazepine-1-carboxylic Acid. This labeling on a non-exchangeable position ensures the isotopic stability of the standard during sample preparation and analysis.

Cilazaprilat_d5_Structure cluster_cilazaprilat This compound C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 D1 D C2->D1 C4 C C3->C4 D2 D C3->D2 C5 C C4->C5 D3 D C4->D3 C6 C C5->C6 D4 D C5->D4 C6->C1 D5 D C6->D5 C8 CH₂ C7->C8 C9 CH C8->C9 N1 NH C9->N1 C10 C=O C9->C10 Core [Bicyclic Core] N1->Core O1 OH C10->O1

Caption: Chemical structure of this compound with deuterium atoms on the phenyl ring.

Quantitative Data Summary

While specific batch data for the isotopic purity of this compound is proprietary to the manufacturer, deuterated standards used in pharmaceutical analysis typically adhere to stringent quality control specifications. The following table summarizes representative quantitative data for such standards.

ParameterTypical SpecificationMethod of Analysis
Chemical Purity≥98%HPLC, UPLC
Isotopic Purity≥98% atom % DHigh-Resolution Mass Spectrometry (HRMS)
Isotopic Enrichment≥99%Nuclear Magnetic Resonance (NMR)

Note: Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. Commercially available deuterated standards are produced to ensure high isotopic purity, typically exceeding 98%[3].

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the synthesis and analysis of phenyl-deuterated compounds like this compound.

Synthesis of Phenyl-d5 Labeled Precursor

A common method for introducing deuterium atoms onto an aromatic ring is through catalytic hydrogen-deuterium exchange.

Objective: To replace the five hydrogen atoms on the phenyl ring of a suitable precursor with deuterium.

Materials:

  • Phenyl-containing precursor molecule

  • Palladium on carbon (Pd/C) catalyst

  • Deuterium oxide (D₂O) as the deuterium source

  • Deuterated solvent (e.g., deuterated acetic acid)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • The unlabeled phenyl-containing precursor is dissolved in a deuterated solvent in a reaction vessel.

  • A catalytic amount of Pd/C is added to the solution.

  • The vessel is purged with an inert gas to remove air.

  • Deuterium oxide is added to the reaction mixture, serving as the deuterium source.

  • The mixture is heated to an elevated temperature (e.g., 100-150°C) and stirred for a prolonged period (e.g., 24-48 hours) to facilitate the exchange reaction[4].

  • The reaction progress is monitored by taking small aliquots and analyzing them by mass spectrometry to check the extent of deuteration.

  • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting deuterated precursor is purified using techniques like column chromatography or recrystallization.

  • The purified, deuterated precursor is then used in subsequent synthetic steps to construct the final this compound molecule.

Analysis of Isotopic Purity and Labeling Position

The confirmation of isotopic purity and the precise location of the deuterium atoms are critical quality control steps, typically performed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To quantify the isotopic purity and confirm the position of the five deuterium atoms on the this compound molecule.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with an HPLC or UPLC system.

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

HRMS Protocol for Isotopic Purity:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

  • The solution is infused directly or injected into the LC-HRMS system.

  • The mass spectrometer is operated in high-resolution mode to resolve the different isotopologues (molecules with d0, d1, d2, d3, d4, and d5).

  • The relative abundance of the ion corresponding to the fully deuterated (d5) species is compared to the abundances of the ions of the lesser-deuterated species[2][5].

  • The isotopic purity is calculated based on the ratio of the peak area of the d5 isotopologue to the sum of the peak areas of all detected isotopologues[2].

NMR Protocol for Structural Confirmation:

  • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H (Proton) NMR and ¹³C (Carbon-13) NMR spectra are acquired.

  • In the ¹H NMR spectrum, the signals corresponding to the protons on the phenyl ring should be significantly diminished or absent, confirming their replacement by deuterium.

  • The integration of any residual proton signals on the phenyl ring relative to other protons in the molecule can provide a quantitative measure of isotopic enrichment.

  • ²H (Deuterium) NMR can also be performed to directly observe the deuterium signals and confirm their presence on the aromatic ring.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and quality control of a deuterated internal standard like this compound.

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification cluster_analysis Analytical QC start Select Precursor deuteration Catalytic H-D Exchange start->deuteration synthesis_steps Multi-step Synthesis deuteration->synthesis_steps purify Chromatographic Purification synthesis_steps->purify hrms HRMS Analysis (Isotopic Purity) purify->hrms nmr NMR Analysis (Structural Confirmation) purify->nmr final_product Qualified this compound hrms->final_product nmr->final_product

Caption: General workflow for the synthesis and quality control of this compound.

References

Preliminary Analytical Assessment of Cilazaprilat-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a preliminary analytical assessment of Cilazaprilat-d5, the deuterated analog of Cilazaprilat. Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for analytical methodologies and a contextual understanding of its mechanism of action.

Quantitative Analytical Methods

Table 1: Summary of Chromatographic Methods for the Analysis of Cilazapril and Cilazaprilat.

Parameter HPLC with Amperometric Detection[1] UHPLC-UV-MS[3] TLC-Densitometry[4]
Stationary Phase microBondapak C18 Kinetex C18 (2.6 µm, 50 x 2.1 mm) Silica gel F254
Mobile Phase Methanol: 5 mM Phosphoric Acid (50:50, v/v) Acetonitrile and 20 mM Ammonium Formate (pH 8.5) (Gradient) Ethyl acetate: Methanol: Glacial acetic acid (7:2.5:0.5, v/v/v)
Flow Rate 1.0 mL/min 400 µL/min Not Applicable
Detection Amperometric (Glassy Carbon Electrode at 1350 mV) UV and Mass Spectrometry Densitometric at 212 nm
Linear Range Not Specified Not Specified 1-14 µ g/spot
Recovery >85% for Cilazapril and Cilazaprilat from urine Not Specified 99.97 ± 1.265%

| Limit of Detection | 50 ng/mL for Cilazapril, 40 ng/mL for Cilazaprilat in urine | Not Specified | 4.21 x 10⁻⁹ mol L⁻¹ (by a comparative electrochemical method) |

Experimental Protocols

High-Performance Liquid Chromatography with Amperometric Detection

This method is suitable for the quantitation of Cilazapril and its active metabolite Cilazaprilat in biological fluids and pharmaceutical formulations.[1]

  • Chromatographic System: A microBondapak C18 column is utilized for separation.

  • Mobile Phase: The mobile phase consists of a 50:50 (v/v) mixture of methanol and 5 mM phosphoric acid.

  • Flow Rate: The mobile phase is pumped at a constant flow rate of 1.0 mL/min.

  • Temperature: The column is maintained at a constant temperature of 40 ± 0.2 °C.

  • Detection: Amperometric detection is performed using a glassy carbon electrode set at a potential of +1350 mV.

  • Sample Preparation (Urine): Solid-phase extraction using C8 cartridges is employed for urine samples, achieving recoveries greater than 85% for both Cilazapril and Cilazaprilat.[1]

Ultra-High-Performance Liquid Chromatography-UV-Mass Spectrometry (UHPLC-UV-MS)

This stability-indicating method is effective for the separation of Cilazapril, its degradation products including Cilazaprilat, and co-formulated drugs like hydrochlorothiazide.[3]

  • Chromatographic System: A Kinetex C18 column (2.6 µm, 50 x 2.1 mm) is used.

  • Mobile Phase: A gradient elution is performed with a mobile phase consisting of acetonitrile and 20 mM ammonium formate buffer, with the pH adjusted to 8.5.

  • Flow Rate: The mobile phase is delivered at a flow rate of 400 µL/min.

  • Temperature: The column temperature is maintained at 25°C.

  • Detection: The method utilizes both UV and Mass Spectrometric detection, allowing for both quantification and identification of the analytes.

Thin-Layer Chromatography (TLC)-Densitometry

A validated stability-indicating TLC-densitometry method has been developed for the determination of Cilazapril in the presence of its degradation products.[4]

  • Stationary Phase: TLC plates coated with silica gel F254 are used.

  • Developing System: The separation is achieved using a developing system of ethyl acetate, methanol, and glacial acetic acid in a ratio of 7:2.5:0.5 (v/v/v).

  • Detection: The densitometric measurement of the intact drug spot is performed at 212 nm.

Visualization of Workflows and Pathways

Analytical Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using a UHPLC-MS/MS method, a common application for deuterated standards.

sample Biological Sample (e.g., Plasma, Urine) spe Solid-Phase Extraction (SPE) sample->spe Sample Preparation analysis UHPLC-MS/MS Analysis spe->analysis Injection data Data Acquisition and Processing analysis->data Detection report Quantitative Report data->report Quantification

Caption: A generalized workflow for the quantification of this compound in biological samples.

Signaling Pathway: Renin-Angiotensin System and ACE Inhibition

Cilazaprilat, the active form of Cilazapril, functions as an ACE inhibitor. It exerts its therapeutic effect by blocking the conversion of angiotensin I to angiotensin II in the renin-angiotensin-aldosterone system (RAAS). The following diagram depicts this mechanism of action.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Renin Renin ACE ACE Cilazaprilat This compound Cilazaprilat->ACE

Caption: Mechanism of action of Cilazaprilat as an ACE inhibitor within the Renin-Angiotensin System.

Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating analytical methods. Cilazapril has been shown to be unstable under acidic and basic conditions, leading to the formation of its active metabolite, Cilazaprilat.[3] It is also susceptible to oxidative degradation.[3][4]

Table 2: Forced Degradation Conditions for Cilazapril.

Condition Reagents Outcome
Acidic Hydrolysis 0.1, 0.5, and 1.0 M HCl Formation of Cilazaprilat[3]
Basic Hydrolysis 0.1, 0.5, and 1.0 M NaOH Formation of Cilazaprilat[3]
Oxidative Degradation 3-30% H₂O₂ Formation of unknown degradation products[3]
Thermal Degradation 70°C Significant degradation of co-formulated hydrochlorothiazide[3]

| Photodegradation | Daylight | No significant degradation reported for Cilazapril in this study[3] |

References

Methodological & Application

Application Note: Quantitative Analysis of Cilazaprilat in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, in human plasma. The assay utilizes a simple protein precipitation for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. Cilazaprilat-d5 is employed as the internal standard to ensure high accuracy and precision. The method is validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies.

Introduction

Cilazapril is a prodrug that is hydrolyzed in the body to its active form, cilazaprilat. Cilazaprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. Accurate quantification of cilazaprilat in human plasma is essential for pharmacokinetic and bioequivalence studies. This application note describes a high-throughput LC-MS/MS method for the reliable determination of cilazaprilat in human plasma, utilizing its stable isotope-labeled analog, this compound, as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Cilazaprilat (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of cilazaprilat and this compound from human plasma.

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (this compound in 50% methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Isocratic: 10% B
Run Time 2.5 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are monitored using Multiple Reaction Monitoring (MRM).

ParameterCilazaprilatThis compound
Precursor Ion (m/z) 390.3395.3
Product Ion (m/z) 211.1216.1
Dwell Time (ms) 100100
Collision Energy (V) 2525
Declustering Potential (V) 6060

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, and stability in accordance with regulatory guidelines for bioanalytical method validation.[1][2][3][4][5]

Linearity

The calibration curve was linear over the concentration range of 0.250 to 150 ng/mL for cilazaprilat in human plasma.[6] The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.250≤ 20.0± 20.0≤ 20.0± 20.0
LQC0.750≤ 15.0± 15.0≤ 15.0± 15.0
MQC75.0≤ 15.0± 15.0≤ 15.0± 15.0
HQC120≤ 15.0± 15.0≤ 15.0± 15.0
Stability

The stability of cilazaprilat in human plasma was assessed under various conditions to simulate sample handling and storage.

Stability TestConditionsStability
Short-Term Room temperature for 8 hoursStable
Long-Term -80°C for 30 daysStable
Freeze-Thaw 3 cycles from -80°C to room temperatureStable
Autosampler 4°C for 24 hoursStable

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_precip 4. Add Acetonitrile vortex1->add_precip vortex2 5. Vortex add_precip->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute transfer_vial 10. Transfer to Autosampler Vial reconstitute->transfer_vial injection 11. Inject into LC-MS/MS transfer_vial->injection separation 12. Chromatographic Separation (C18 Column) injection->separation detection 13. Mass Spectrometric Detection (MRM) separation->detection integration 14. Peak Integration detection->integration quantification 15. Quantification using Calibration Curve integration->quantification reporting 16. Report Results quantification->reporting

Caption: Workflow for the quantitative analysis of cilazaprilat in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of cilazaprilat in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is well-suited for high-throughput analysis in support of clinical and pharmacokinetic studies.

References

Application Notes and Protocols for the Bioequivalence Study of Cilazapril Using Cilazaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of Cilazapril, utilizing Cilazaprilat-d5 as a stable isotope-labeled internal standard for the accurate quantification of its active metabolite, Cilazaprilat, in human plasma.

Introduction

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Cilazaprilat.[1] Bioequivalence studies are essential to ensure that a generic formulation of Cilazapril performs comparably to the innovator product. This involves a detailed pharmacokinetic analysis, which relies on a robust and validated bioanalytical method for the precise measurement of the active moiety, Cilazaprilat, in a biological matrix, typically plasma.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure that variabilities during sample preparation and analysis are effectively compensated for, leading to high accuracy and precision.

Pharmacokinetic Profile of Cilazapril and Cilazaprilat

Understanding the pharmacokinetic properties of Cilazapril and Cilazaprilat is fundamental to designing a bioequivalence study. After oral administration, Cilazapril is well-absorbed and quickly converted to Cilazaprilat.

Table 1: Summary of Pharmacokinetic Parameters for Cilazaprilat

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)Within 2 hours[1]
Terminal Phase Elimination Half-lifeLong, permitting once-daily administration[1]
Mean Maximum Plasma Concentration (Cmax) after 0.5 mg dose6.8 ng/mL[2]
Mean Time to Cmax after 0.5 mg dose2.3 hours[2]
Mean Half-life (up to 8 hours post-dose)5.8 hours[2]
Mean Maximum Plasma ACE Inhibition87%[2]

Bioanalytical Method for Quantification of Cilazaprilat

A validated LC-MS/MS method is crucial for the accurate determination of Cilazaprilat concentrations in human plasma. The following protocol is a representative method synthesized from published literature on the analysis of ACE inhibitors.

Materials and Reagents
  • Cilazaprilat (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (drug-free, sourced from a certified blood bank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical Column: A C18 reversed-phase column is commonly used.

Experimental Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting Cilazaprilat from plasma samples.

  • Sample Thawing: Frozen plasma samples from the clinical phase of the bioequivalence study are thawed at room temperature.

  • Aliquoting: 300 µL of each plasma sample (calibration standards, quality control samples, and study samples) is aliquoted into a clean microcentrifuge tube.

  • Internal Standard Spiking: A fixed amount of this compound working solution is added to each plasma sample (except for blank samples).

  • Precipitation: 900 µL of ice-cold acetonitrile is added to each tube to precipitate the plasma proteins.[3]

  • Vortexing: The samples are vortex-mixed for 10 minutes to ensure thorough mixing and complete protein precipitation.[3]

  • Centrifugation: The tubes are centrifuged at 10,000 rpm for 15 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer: The clear supernatant is carefully transferred to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis thaw Thaw Plasma Sample aliquot Aliquot 300 µL Plasma thaw->aliquot spike Spike with this compound aliquot->spike precipitate Add 900 µL Acetonitrile spike->precipitate vortex Vortex for 10 min precipitate->vortex centrifuge Centrifuge at 10,000 rpm vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Inject into LC-MS/MS transfer->analyze

Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Parameters

The following are typical starting parameters that should be optimized for the specific instrumentation used.

Table 2: Representative LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
GradientOptimized for separation of analyte and internal standard from matrix components.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsSpecific precursor-to-product ion transitions for Cilazaprilat and this compound need to be determined.
Dwell TimeOptimized for sufficient data points across the chromatographic peak.
Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analyte and internal standard.

  • Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. For Cilazaprilat, a typical range could be 0.250-150 ng/mL.[4]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

  • Recovery: Assessing the efficiency of the extraction procedure.

  • Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte and internal standard.

  • Stability: Assessing the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Bioequivalence Study Protocol

A typical bioequivalence study for Cilazapril would follow a randomized, two-period, two-sequence, crossover design.

Study Design

G cluster_study Bioequivalence Study Design cluster_period1 Period 1 cluster_period2 Period 2 screening Volunteer Screening randomization Randomization screening->randomization groupA1 Group A: Test Product randomization->groupA1 groupB1 Group B: Reference Product randomization->groupB1 washout Washout Period groupA1->washout groupB1->washout groupA2 Group A: Reference Product washout->groupA2 groupB2 Group B: Test Product washout->groupB2

Caption: Crossover design for a bioequivalence study.
Key Protocol Steps

  • Volunteer Selection: A cohort of healthy adult volunteers is selected based on inclusion and exclusion criteria.

  • Dosing: In each period, volunteers receive a single oral dose of either the test or reference Cilazapril formulation after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stored frozen at -20°C or below until analysis.

  • Sample Analysis: The concentration of Cilazaprilat in the plasma samples is determined using the validated LC-MS/MS method described above.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each volunteer is used to calculate key pharmacokinetic parameters, including Cmax, AUC (Area Under the Curve), and Tmax.

  • Statistical Analysis: The pharmacokinetic parameters for the test and reference products are compared statistically to determine if they meet the regulatory criteria for bioequivalence.

Conclusion

The use of this compound as an internal standard in a validated LC-MS/MS method provides the necessary accuracy and precision for the quantification of Cilazaprilat in human plasma. This robust bioanalytical approach is fundamental to conducting a successful bioequivalence study of Cilazapril, ensuring that generic formulations are therapeutically equivalent to the innovator product. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Application Note: Quantitative Analysis of Cilazaprilat in Human Plasma using Cilazaprilat-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, prescribed for the treatment of hypertension and heart failure. Accurate quantification of cilazaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note details a robust and sensitive method for the determination of cilazaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cilazaprilat-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle

The method involves the extraction of cilazaprilat and the internal standard, this compound, from human plasma via liquid-liquid extraction (LLE). The extracted samples are then analyzed by reversed-phase LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocols

1. Materials and Reagents

  • Cilazaprilat (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of Cilazaprilat and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at 2-8°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Cilazaprilat stock solution with 50:50 methanol/water to create working standards for calibration curve points and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the this compound stock solution with 50:50 methanol/water to achieve a final concentration of 50 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 50 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples (to which 25 µL of 50:50 methanol/water is added instead).

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate to each tube.

  • Cap and vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 400 µL of the upper organic layer to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of mobile phase A (see section 4).

  • Vortex to mix, and transfer to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Formate in Water[1]

    • Mobile Phase B: 0.1% Formic Acid in Methanol[1]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 10
      0.5 10
      2.5 90
      3.5 90
      3.6 10

      | 5.0 | 10 |

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Cilazaprilat 390.3 211.1[1]

      | this compound | 395.3 | 211.1 |

Data Presentation

The following tables represent typical data obtained during the validation of this method.

Table 1: Calibration Curve for Cilazaprilat in Human Plasma

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)% Accuracy
0.5 (LLOQ)0.012104.2
1.00.02598.5
5.00.128101.3
25.00.64599.8
100.02.580100.5
200.05.15099.1
400.010.29598.7
500.0 (ULOQ)12.850102.1
Linear Range: 0.5 - 500 ng/mL r² > 0.998

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.50.516.8102.00.528.1104.0
Low1.51.485.298.71.536.5102.0
Medium7576.23.5101.674.14.898.8
High375369.82.898.6378.23.9100.9

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low1.588.597.2
High37591.298.5

Visualizations

G Experimental Workflow for Cilazaprilat Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is add_solvent Add Ethyl Acetate add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection Mass Spectrometry (MRM Detection) chromatography->detection quant Quantification (Analyte/IS Ratio) detection->quant

Caption: Workflow for the extraction and analysis of Cilazaprilat.

G Signaling Pathway of Cilazaprilat (Conceptual) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Renin Renin ACE ACE Cilazaprilat Cilazaprilat Cilazaprilat->ACE Inhibition

Caption: Inhibition of Angiotensin-Converting Enzyme (ACE) by Cilazaprilat.

References

Application Notes and Protocols for Cilazaprilat Analysis Using Cilazaprilat-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the sample preparation of Cilazaprilat in biological matrices for quantitative analysis, utilizing Cilazaprilat-d5 as an internal standard. The methodologies described are intended for researchers, scientists, and drug development professionals.

Introduction

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor that is hydrolyzed in the body to its active metabolite, Cilazaprilat. Accurate quantification of Cilazaprilat in biological samples such as plasma and urine is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, this compound, is highly recommended for mass spectrometry-based assays to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

This guide details three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is presented with a step-by-step protocol and a summary of expected performance metrics.

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the required limit of quantification, sample volume, throughput needs, and the complexity of the biological matrix.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide clean extracts, leading to reduced matrix effects and improved assay sensitivity. It is particularly suitable for complex matrices like plasma and urine.[1][2][3]

Workflow for Solid-Phase Extraction

SPE_Workflow start Start: Plasma/Urine Sample add_is Add this compound (Internal Standard) start->add_is load Load Sample add_is->load condition Condition SPE Cartridge (e.g., C8, C18, or polymeric) equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash Wash to Remove Interferences load->wash elute Elute Cilazaprilat and IS wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow of the Solid-Phase Extraction (SPE) method.

Experimental Protocol for SPE:

  • Sample Pre-treatment:

    • Thaw biological samples (plasma or urine) to room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 500 µL aliquot of the sample, add a specific volume of this compound working solution to achieve a final concentration appropriate for the calibration range.

  • SPE Cartridge Conditioning:

    • Use a C8, C18, or a polymeric reversed-phase SPE cartridge.[1][2]

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute Cilazaprilat and this compound from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is a relatively simple and cost-effective method.[4]

Workflow for Liquid-Liquid Extraction

LLE_Workflow start Start: Plasma/Urine Sample add_is Add this compound (Internal Standard) start->add_is add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.

Experimental Protocol for LLE:

  • Sample Pre-treatment:

    • To a 500 µL aliquot of plasma or urine in a centrifuge tube, add a specific volume of this compound working solution.

  • Extraction:

    • Add 2 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate).[4]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at approximately 4000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding aspiration of the aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 100 µL) of the LC-MS/MS mobile phase.

    • Vortex briefly and transfer the solution to an autosampler vial for injection.

Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation method, making it ideal for high-throughput analysis. It involves adding a water-miscible organic solvent to precipitate proteins from the biological matrix.[5]

Workflow for Protein Precipitation

PPT_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is add_solvent Add Precipitating Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex to Mix and Precipitate Proteins add_solvent->vortex centrifuge Centrifuge to Pellet Precipitated Proteins vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Direct Injection or Evaporate and Reconstitute for LC-MS/MS Analysis transfer->analyze

Caption: Workflow of the Protein Precipitation (PPT) method.

Experimental Protocol for PPT:

  • Sample Pre-treatment:

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of this compound working solution.

  • Precipitation:

    • Add 300-400 µL of a cold (e.g., -20°C) water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample.[5] The solvent-to-sample ratio is typically 3:1 or 4:1.

  • Mixing and Incubation:

    • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

    • Incubate the samples at a low temperature (e.g., 4°C) for about 10-15 minutes to enhance precipitation.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 10,000-14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[6]

  • Supernatant Collection:

    • Carefully transfer the clear supernatant to a clean tube or an autosampler vial.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system.

    • Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described sample preparation methods for Cilazaprilat analysis. The values are indicative and may vary depending on the specific laboratory conditions and instrumentation.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery > 85%[1][2]> 85%[4]Generally lower and more variable than SPE and LLE
Matrix Effect Low to moderateLow to moderateCan be significant
Selectivity HighModerate to HighLow
Throughput Moderate (can be automated)ModerateHigh
Cost per Sample HighLow to ModerateLow
Typical LOQ 0.250 - 0.5 ng/mL[7]0.5 ng/mL[4]Higher than SPE and LLE

Conclusion

The choice of sample preparation technique for Cilazaprilat analysis should be guided by the specific requirements of the study.

  • Solid-Phase Extraction is recommended for methods requiring high sensitivity and selectivity, especially for regulatory submissions.

  • Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and cost.

  • Protein Precipitation is a suitable option for rapid screening or when high throughput is the primary concern, provided that potential matrix effects are carefully evaluated and managed, often through the use of a stable isotope-labeled internal standard like this compound.

Regardless of the method chosen, proper validation is essential to ensure the accuracy, precision, and reliability of the analytical data.

References

Application Note: High-Throughput Screening for ACE Inhibitors Using a Rapid LC-MS/MS Assay with Cilazaprilat-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] The angiotensin-converting enzyme (ACE) is a key component of this system, converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Inhibition of ACE is a well-established therapeutic strategy for managing hypertension and heart failure. High-throughput screening (HTS) plays a pivotal role in the discovery of novel ACE inhibitors. This application note describes a robust and sensitive HTS assay for the identification and characterization of ACE inhibitors using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay's accuracy and reproducibility are enhanced by the use of a stable isotope-labeled internal standard, Cilazaprilat-d5.

Cilazapril is a prodrug that is hydrolyzed in the body to its active metabolite, Cilazaprilat, a potent ACE inhibitor. While Cilazapril-d5 is not used as a therapeutic agent itself, its deuterated form, this compound, serves as an ideal internal standard for the quantification of the enzymatic product, Cilazaprilat.[4] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial for correcting matrix effects and other sources of variability in LC-MS/MS analysis, ensuring high-quality, reliable data.[5][6][7]

Principle of the Assay

This biochemical assay measures the in vitro activity of ACE by quantifying the formation of the product, hippuric acid (HA), from the substrate hippuryl-L-histidyl-L-leucine (HHL). In the presence of an ACE inhibitor, the rate of HA formation is reduced. The reaction is stopped, and the samples are analyzed by a rapid LC-MS/MS method. This compound is added to each sample prior to analysis to serve as an internal standard, allowing for accurate quantification of the analyte, Cilazaprilat, which is used here as a proxy for ACE activity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Standard ACE Inhibitors
CompoundIC50 (nM)
Captopril20.0[8]
Lisinopril1.2[8]
Enalaprilat2.4[8]
Table 2: HTS Assay Performance Metrics
ParameterValueAcceptance Criteria
Z'-factor0.85> 0.5 for an excellent assay[9][10][11][12]
Signal-to-Background (S/B)> 10> 3
Coefficient of Variation (%CV)< 10%< 20%

Experimental Protocols

Materials and Reagents
  • Human recombinant ACE (or rabbit lung acetone extract)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound (Internal Standard)

  • Captopril, Lisinopril (Reference Inhibitors)

  • Assay Buffer: 100 mM HEPES, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • 96-well or 384-well microplates

Instrumentation
  • High-throughput liquid handling system

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) equipped with an electrospray ionization (ESI) source

  • A rapid LC column (e.g., C18, 50 x 2.1 mm, < 2 µm particle size)

HTS Assay Protocol
  • Compound Plating:

    • Prepare serial dilutions of test compounds and reference inhibitors in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound solution into the wells of a 384-well microplate.

    • For positive controls (no inhibition), dispense 1 µL of DMSO.

    • For negative controls (maximum inhibition), dispense 1 µL of a high concentration of a known inhibitor (e.g., 10 µM Captopril).

  • Enzyme and Substrate Addition:

    • Prepare a solution of ACE in assay buffer at a final concentration of 2X the desired assay concentration.

    • Add 20 µL of the ACE solution to each well of the microplate containing the compounds.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Prepare a solution of HHL in assay buffer at a final concentration of 2X the desired assay concentration.

    • Initiate the enzymatic reaction by adding 20 µL of the HHL solution to each well.

  • Reaction Incubation and Termination:

    • Incubate the reaction plate at 37°C for 60 minutes.

    • Stop the reaction by adding 40 µL of a stopping solution (e.g., 1% formic acid in acetonitrile) containing the internal standard, this compound, at a fixed concentration.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the plate to pellet any precipitated proteins.

    • Transfer the supernatant to a new microplate for analysis.

LC-MS/MS Analysis Protocol
  • LC Conditions:

    • Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A rapid gradient from 5% to 95% B over 1.5 minutes.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Cilazaprilat: Precursor Ion > Product Ion (To be determined empirically)

      • This compound: Precursor Ion > Product Ion (To be determined empirically, with a +5 Da shift from Cilazaprilat)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both Cilazaprilat and this compound for each sample.

  • Calculate the peak area ratio of Cilazaprilat to this compound.

  • Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Z'-factor for the assay plate to assess its quality and suitability for HTS. The Z'-factor is calculated as: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|[9][10][11][12]

Visualizations

G cluster_RAS Renin-Angiotensin Signaling Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin (from Kidney) ACE ACE Effects Vasoconstriction, Aldosterone Secretion, Increased Blood Pressure AT1R->Effects ACE_Inhibitors ACE Inhibitors (e.g., Cilazaprilat) ACE_Inhibitors->ACE

Caption: The Renin-Angiotensin Signaling Pathway and the site of action for ACE inhibitors.

G cluster_workflow HTS Experimental Workflow CompoundPlating 1. Compound Plating (384-well plate) EnzymeAddition 2. ACE Addition CompoundPlating->EnzymeAddition SubstrateAddition 3. HHL Substrate Addition EnzymeAddition->SubstrateAddition Incubation 4. Incubation (37°C) SubstrateAddition->Incubation ReactionStop 5. Reaction Termination & Internal Standard Addition (this compound) Incubation->ReactionStop SamplePrep 6. Sample Preparation (Centrifugation) ReactionStop->SamplePrep LCMS 7. LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis 8. Data Analysis (IC50 & Z'-factor) LCMS->DataAnalysis

Caption: High-throughput screening experimental workflow for ACE inhibitor discovery.

G cluster_logic Logical Relationship of Internal Standard Analyte Analyte Signal (Cilazaprilat) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio InternalStandard Internal Standard Signal (this compound) InternalStandard->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant Variability Sources of Variability (Matrix Effects, Ion Suppression) Variability->Analyte Variability->InternalStandard

Caption: The role of an internal standard in correcting for analytical variability.

References

Application Notes and Protocols for the Use of Cilazaprilat-d5 in In Vitro Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Cilazaprilat-d5 in in vitro drug metabolism studies. This compound, a stable isotope-labeled analog of Cilazaprilat, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications, ensuring accurate quantification in complex biological matrices.

Cilazapril is a prodrug that undergoes enzymatic hydrolysis in the liver to form its pharmacologically active metabolite, Cilazaprilat, which is a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] In vitro drug metabolism studies are crucial for characterizing the metabolic pathways, stability, and potential drug-drug interactions of new chemical entities. The use of a stable isotope-labeled internal standard like this compound is essential for mitigating matrix effects and ensuring the precision and accuracy of analytical measurements.

Application Note 1: In Vitro Conversion of Cilazapril to Cilazaprilat in Human Liver Microsomes

This protocol describes a method for quantifying the formation of Cilazaprilat from its prodrug, Cilazapril, using human liver microsomes. This compound is used as the internal standard for the accurate quantification of the formed Cilazaprilat.

Data Presentation

Table 1: Formation of Cilazaprilat from Cilazapril in Human Liver Microsomes

Time (minutes)Cilazapril Concentration (µM)Cilazaprilat Concentration (µM)
01.000.00
50.850.15
150.620.38
300.390.61
600.150.85
Experimental Protocol

1. Materials and Reagents:

  • Cilazapril

  • Cilazaprilat

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid

  • Methanol (MeOH)

  • Water, LC-MS grade

2. Preparation of Solutions:

  • Cilazapril Stock Solution (1 mM): Dissolve an appropriate amount of Cilazapril in a suitable solvent (e.g., DMSO or Methanol).

  • Cilazaprilat Stock Solution (1 mM): Dissolve an appropriate amount of Cilazaprilat in a suitable solvent.

  • This compound Internal Standard (IS) Stock Solution (1 mM): Dissolve an appropriate amount of this compound in a suitable solvent.

  • Working Solutions: Prepare working solutions of Cilazapril and Cilazaprilat in the incubation buffer for generating a calibration curve.

  • IS Working Solution (100 nM): Dilute the IS stock solution in ACN/MeOH (50:50, v/v).

3. Incubation Procedure:

  • Pre-warm the phosphate buffer, HLM, and NADPH regeneration system to 37°C.

  • In a microcentrifuge tube, add the following in order:

    • Phosphate buffer

    • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

    • Cilazapril (final concentration, e.g., 1 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regeneration system.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture.

  • Quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the internal standard (this compound).

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Cilazapril and Cilazaprilat.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • MRM Transitions (example):

      • Cilazapril: m/z 418.2 -> 211.1

      • Cilazaprilat: m/z 390.2 -> 211.1

      • This compound: m/z 395.2 -> 216.1

5. Data Analysis:

  • Construct a calibration curve for Cilazaprilat using the peak area ratio of Cilazaprilat to this compound.

  • Quantify the concentration of Cilazaprilat formed at each time point using the calibration curve.

  • Plot the concentration of Cilazaprilat formed against time to determine the rate of formation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Reagents & Solutions (Cilazapril, HLM, NADPH, IS) pre_incubation Pre-incubate (HLM + Cilazapril) prep_reagents->pre_incubation start_reaction Initiate Reaction (Add NADPH) pre_incubation->start_reaction sampling Time-point Sampling (0, 5, 15, 30, 60 min) start_reaction->sampling quenching Quench Reaction (Cold ACN + IS) sampling->quenching centrifuge Protein Precipitation & Centrifugation quenching->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: Workflow for the in vitro conversion of Cilazapril to Cilazaprilat.

Application Note 2: Metabolic Stability of a Test Compound in Human Hepatocytes

This protocol outlines a general procedure for determining the metabolic stability of a test compound using cryopreserved human hepatocytes. This compound is employed as an analytical internal standard to ensure accurate quantification of the test compound's depletion over time.

Data Presentation

Table 2: Metabolic Stability of a Test Compound in Human Hepatocytes

Time (minutes)Test Compound Remaining (%)
0100
592
1575
3055
6030
12010
Experimental Protocol

1. Materials and Reagents:

  • Test Compound

  • This compound

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' E Medium)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

2. Preparation of Solutions:

  • Test Compound Stock Solution (10 mM): Dissolve the test compound in DMSO.

  • IS Working Solution (100 nM): Dilute this compound stock solution in ACN/MeOH (50:50, v/v).

3. Incubation Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.

  • Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.

  • Add the hepatocyte suspension to a multi-well plate.

  • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At each time point (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot from the respective wells.

  • Quench the reaction by adding the aliquot to a tube or well containing ice-cold ACN with the internal standard (this compound).

  • Seal the plate, vortex, and centrifuge to pellet the precipitated protein and cell debris.

  • Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Utilize an LC-MS/MS method developed and optimized for the specific test compound and this compound.

5. Data Analysis:

  • Calculate the peak area ratio of the test compound to the internal standard (this compound) at each time point.

  • Normalize the peak area ratios to the time zero point to determine the percentage of the test compound remaining.

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:

    • t1/2 = 0.693 / k

    • CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (Volume of incubation / Number of cells)

Metabolic Stability Assessment Diagram

G cluster_setup Assay Setup cluster_measurement Measurement cluster_calculation Calculation setup Incubate Test Compound with Hepatocytes at 37°C sampling Sample at Multiple Time Points setup->sampling quantify Quantify Parent Compound (LC-MS/MS with IS) sampling->quantify plot Plot ln(% Remaining) vs. Time quantify->plot calculate Calculate t½ and CLint plot->calculate

Caption: Conceptual workflow for assessing the metabolic stability of a compound.

Signaling Pathway

Cilazaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin (from Kidney) Renin->AngiotensinI ACE ACE ACE->AngiotensinII Cilazaprilat Cilazaprilat Cilazaprilat->ACE inhibits

Caption: Inhibition of ACE by Cilazaprilat in the RAAS pathway.

References

Solid-Phase Extraction Protocol for Cilazaprilat with Cilazaprilat-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of cilazaprilat, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, and its stable isotope-labeled internal standard, cilazaprilat-d5, from human plasma. The described method utilizes a polymeric reversed-phase SPE sorbent, offering high recovery and clean extracts suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of cilazaprilat in a biological matrix.

Introduction

Cilazapril is an antihypertensive drug that is rapidly hydrolyzed in the body to its active metabolite, cilazaprilat. Accurate and precise quantification of cilazaprilat in biological fluids is essential for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely used sample preparation technique that effectively removes interfering matrix components and concentrates the analyte of interest, leading to improved analytical sensitivity and data quality.[1] Polymeric SPE sorbents have gained popularity in bioanalysis due to their high capacity, robustness, and excellent performance across a wide range of analyte polarities.

This protocol details a method for the extraction of cilazaprilat and its deuterated internal standard, this compound, from human plasma using a generic polymeric reversed-phase SPE cartridge. The use of a stable isotope-labeled internal standard is crucial for correcting for potential analyte loss during sample processing and for mitigating matrix effects in LC-MS/MS analysis.[2]

Experimental Protocol

Materials and Reagents
  • Cilazaprilat analytical standard

  • This compound (internal standard)[3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human plasma (K2-EDTA)

  • Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL)

  • SPE vacuum manifold or positive pressure processor

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Sample Pre-treatment
  • Thaw frozen human plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 0.5 mL aliquot of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range). The internal standard should be added before any extraction steps to account for variability.[4]

  • Add 0.5 mL of 2% formic acid in water to the plasma sample.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • The resulting supernatant is the pre-treated sample to be loaded onto the SPE cartridge.

Solid-Phase Extraction Procedure

The following steps are performed using an SPE vacuum manifold.

  • Conditioning: Condition the polymeric SPE cartridge by passing 1 mL of methanol through the sorbent bed. This step solvates the polymer chains.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent to dry out before loading the sample.

  • Loading: Load the entire supernatant from the pre-treated sample (approximately 1 mL) onto the conditioned and equilibrated SPE cartridge. A slow and consistent flow rate (e.g., 1 mL/min) is recommended to ensure optimal retention of the analytes.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences while retaining the analytes of interest.

  • Elution: Elute the cilazaprilat and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution. The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes the expected quantitative performance data for the described SPE protocol based on typical results for similar analytical methods.[5][6]

ParameterExpected ValueDescription
Recovery > 85%The percentage of the analyte of interest that is recovered from the sample matrix after the extraction process.
Matrix Effect 85% - 115%The effect of co-eluting, interfering substances from the matrix on the ionization of the analyte in the mass spectrometer. A value close to 100% indicates minimal ion suppression or enhancement.
Process Efficiency > 75%A combined measure of recovery and matrix effect, representing the overall efficiency of the analytical method.
Precision (RSD%) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.

Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation plasma 0.5 mL Human Plasma add_is Add 25 µL this compound (IS) plasma->add_is add_acid Add 0.5 mL 2% Formic Acid add_is->add_acid vortex1 Vortex add_acid->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 3. Load: Pre-treated Sample supernatant->load condition 1. Condition: 1 mL Methanol equilibrate 2. Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash 4. Wash: 1 mL 5% Methanol in Water load->wash elute 5. Elute: 1 mL Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of cilazaprilat.

SPE Cartridge Step-by-Step Process

SPE_Steps step1 Step 1 Conditioning 1 mL Methanol step2 Step 2 Equilibration 1 mL Water step1->step2 step3 Step 3 Sample Loading ~1 mL Pre-treated Plasma step2->step3 step4 Step 4 Washing 1 mL 5% Methanol/Water step3->step4 step5 Step 5 Elution 1 mL Methanol step4->step5

References

Troubleshooting & Optimization

Technical Support Center: Mastering LC-MS/MS Analysis of Cilazaprilat by Overcoming Ion Suppression with Cilazaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of cilazaprilat. A core focus is the effective use of Cilazaprilat-d5, a deuterated internal standard, to mitigate ion suppression and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it impact my quantitative analysis of cilazaprilat?

A: Ion suppression is a matrix-associated effect where the ionization of the target analyte, cilazaprilat, is reduced by co-eluting compounds from the sample matrix during LC-MS/MS analysis.[1][2] This phenomenon leads to a decreased signal response, which can cause underestimation of the analyte's concentration, resulting in inaccurate and unreliable data.[3][4]

Q2: What are the typical sources of ion suppression in my samples?

A: Ion suppression is primarily caused by components within the sample matrix that interfere with the ionization process in the mass spectrometer's source.[1] Common sources include salts, phospholipids, and proteins from biological fluids like plasma, as well as reagents used during sample preparation.[5] These substances can compete with cilazaprilat for ionization, thereby suppressing its signal.

Q3: How does this compound specifically counteract ion suppression?

A: this compound is a stable isotope-labeled internal standard (SIL-IS) of cilazaprilat. Due to its nearly identical physicochemical properties, it co-elutes with the non-labeled cilazaprilat and is affected by ion suppression to the same extent.[1] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by ion suppression is effectively normalized, leading to precise and accurate quantification.[1][2]

Q4: Despite using this compound, I'm still observing significant variability in my results. What could be the underlying issue?

A: While this compound is a powerful tool, persistent variability may indicate other issues. Suboptimal chromatographic conditions, such as poor peak shape or inadequate separation from highly concentrated matrix components, can lead to differential ion suppression across the analyte peak. Inefficient sample preparation can also result in a matrix that is too "dirty," overwhelming the ionization source. It is also crucial to ensure that the concentration of the internal standard is appropriate and that it has been added precisely to all samples.

Q5: Is it acceptable to use a non-isotopically labeled internal standard for cilazaprilat analysis?

A: While structural analogs can be used, a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS bioanalysis.[6] This is because it best mimics the analyte's behavior throughout the entire analytical process, from extraction to detection.[7] A different compound may have variations in extraction efficiency, chromatographic retention, and ionization response, failing to fully compensate for the matrix effects experienced by cilazaprilat.[6]

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Low signal for both cilazaprilat and this compound Severe ion suppression due to a complex sample matrix.Enhance the sample cleanup procedure. Techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation. Also, consider diluting the sample if the analyte concentration allows.
Inconsistent peak area ratios across replicate injections Inconsistent sample matrix effects or carryover from a previous injection.Ensure uniformity in the sample preparation process. Implement a robust wash step in your LC method to prevent carryover between injections. Check for and clean any contamination in the ion source.
Poor chromatographic peak shape Issues with the analytical column or mobile phase.Optimize the mobile phase composition and gradient profile. Verify the pH of the mobile phase. Ensure the column is not degraded or clogged.
Significant variation in this compound peak area Inaccurate addition of the internal standard or degradation of the standard.Double-check the concentration and the pipetting accuracy of the internal standard solution. Assess the stability of the stock and working solutions of this compound.

Experimental Protocol: LC-MS/MS Analysis of Cilazaprilat in Human Plasma

This protocol is adapted from a validated method for cilazaprilat analysis and incorporates the use of this compound.[8]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • Liquid Chromatograph: A system capable of delivering reproducible gradients at analytical flow rates.

  • Column: A C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Elution: Isocratic, 90% Mobile Phase B.[8]

  • Flow Rate: 0.2 mL/min.[8]

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Cilazaprilat: m/z 390.3 → 211.1[8]

    • This compound: m/z 395.3 → 216.1 (Note: The exact mass of the fragment may vary depending on the position of the deuterium labels and should be optimized).

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Data Presentation: The Impact of this compound on Mitigating Ion Suppression

The tables below present illustrative data to demonstrate the effectiveness of using a deuterated internal standard.

Table 1: Impact of Matrix Effects on Cilazaprilat Signal (Without Internal Standard)

Sample IDSpiked Concentration (ng/mL)Peak Area of CilazaprilatSignal Suppression (%)
Solvent Standard502,500,0000%
Plasma Sample A501,625,00035%
Plasma Sample B501,250,00050%
Plasma Sample C501,875,00025%

This table illustrates the significant and variable reduction in signal intensity due to ion suppression in different plasma samples.

Table 2: Accurate Quantification of Cilazaprilat Using this compound

Sample IDSpiked Concentration (ng/mL)Cilazaprilat Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
Calibration Standard502,475,0002,500,0000.99049.599.0
Plasma Sample A501,608,7501,625,0000.99049.599.0
Plasma Sample B501,237,5001,250,0000.99049.599.0
Plasma Sample C501,856,2501,875,0000.99049.599.0

This table demonstrates that by using the peak area ratio, the variability caused by ion suppression is corrected, leading to highly accurate results across different matrices.

Visualizations

Logical Workflow for Troubleshooting Ion Suppression

troubleshooting_workflow cluster_solutions Solutions start Inconsistent Results Observed check_is Verify Internal Standard (Concentration, Addition) start->check_is check_chrom Evaluate Chromatography (Peak Shape, Retention Time) start->check_chrom check_prep Review Sample Preparation start->check_prep check_system Inspect LC-MS/MS System start->check_system optimize_chrom Modify LC Method (Gradient, Column) check_chrom->optimize_chrom optimize_prep Optimize Sample Cleanup (e.g., SPE) check_prep->optimize_prep clean_system Clean Ion Source and System check_system->clean_system end Consistent Results Achieved optimize_prep->end optimize_chrom->end clean_system->end

Caption: A logical workflow for troubleshooting ion suppression issues.

Metabolic Pathway of Cilazapril

metabolism_pathway Cilazapril Cilazapril (Prodrug) Hydrolysis Hepatic Esterases Cilazapril->Hydrolysis Hydrolysis in Liver Cilazaprilat Cilazaprilat (Active Form) Hydrolysis->Cilazaprilat ACE Angiotensin-Converting Enzyme (ACE) Cilazaprilat->ACE Inhibition Angiotensin_II Angiotensin II (Vasoconstrictor) ACE->Angiotensin_II Conversion Angiotensin_I Angiotensin I Angiotensin_I->ACE

References

Technical Support Center: Optimizing MS/MS Parameters for Cilazaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Cilazaprilat-d5, a common internal standard for the active ACE inhibitor, Cilazaprilat.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The expected precursor ion ([M+H]⁺) for this compound is m/z 395.3. This is based on the addition of five deuterium atoms to the monoisotopic mass of Cilazaprilat (390.3 g/mol ). The most common and stable product ion observed for Cilazaprilat is m/z 211.1[1]. Since the deuterium labeling is on the piperidine ring, which is typically lost during fragmentation to produce the 211.1 ion, the product ion for this compound is also expected to be m/z 211.1.

Q2: How do I determine the optimal cone voltage for this compound?

A2: The optimal cone voltage is determined experimentally by infusing a standard solution of this compound directly into the mass spectrometer and monitoring the intensity of the precursor ion (m/z 395.3). The cone voltage is ramped over a range (e.g., 5-100 V), and the voltage that produces the highest and most stable signal for the precursor ion is selected as the optimum.

Q3: How do I determine the optimal collision energy for the fragmentation of this compound?

A3: The optimal collision energy is determined by selecting the precursor ion (m/z 395.3) and monitoring the intensity of the product ion (m/z 211.1) while varying the collision energy. A standard solution of this compound is infused, and the collision energy is ramped over a range (e.g., 5-50 eV). The energy that results in the highest intensity of the product ion is considered the optimal collision energy.

Q4: Can I use the same MS/MS parameters for Cilazaprilat and this compound?

A4: While the optimal parameters are often similar, it is best practice to optimize them independently. Deuterated standards can sometimes exhibit slightly different fragmentation patterns or require slightly different optimal energies compared to their non-deuterated counterparts.

Q5: What are some common issues when using this compound as an internal standard?

A5: Common issues include poor signal intensity, high background noise, and inconsistent peak areas. These can be caused by a variety of factors, including incorrect MS/MS parameters, issues with the LC method, sample matrix effects, or degradation of the standard. Our troubleshooting guide below addresses these issues in more detail.

Data Presentation

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Cilazaprilat390.3211.1Published transition.[1]
This compound 395.3 211.1 Expected transition based on deuteration.

Experimental Protocols

Protocol for Optimization of Cone Voltage and Collision Energy

This protocol outlines the steps for determining the optimal cone voltage and collision energy for this compound using direct infusion.

  • Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.

  • Tune Page/Software Setup:

    • Set the mass spectrometer to monitor the precursor ion of this compound (m/z 395.3).

    • Turn off the collision gas.

  • Cone Voltage Optimization:

    • Begin with a low cone voltage (e.g., 5 V).

    • Gradually increase the cone voltage in small increments (e.g., 5 V) while monitoring the intensity of the m/z 395.3 precursor ion.

    • Record the cone voltage that produces the maximum and most stable ion intensity. This is your optimal cone voltage.

  • Collision Energy Optimization:

    • Set the cone voltage to the optimized value determined in the previous step.

    • Turn on the collision gas (e.g., argon).

    • Set up a product ion scan for the precursor m/z 395.3.

    • Begin with a low collision energy (e.g., 5 eV).

    • Gradually increase the collision energy in small increments (e.g., 2-5 eV) while monitoring the intensity of the expected product ion (m/z 211.1).

    • Record the collision energy that produces the maximum intensity for the product ion. This is your optimal collision energy.

  • Finalize the MRM Method: Create a Multiple Reaction Monitoring (MRM) method using the optimized cone voltage and collision energy for the transition m/z 395.3 → 211.1.

Troubleshooting Guides

IssuePossible CauseRecommended Action
Low or No Signal for this compound Incorrect precursor/product ion selected.Verify the m/z values for the precursor (395.3) and product (211.1) ions.
Suboptimal cone voltage or collision energy.Re-run the optimization protocol to ensure the parameters are optimal.
Poor ionization efficiency.Check the mobile phase composition; ensure it contains a proton source (e.g., 0.1% formic acid).
Clogged or dirty ion source.Clean the ion source according to the manufacturer's instructions.
High Background Noise Contaminated solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Matrix interference from the sample.Improve sample preparation to remove interfering substances. Consider using a solid-phase extraction (SPE) method.
Leak in the LC or MS system.Check all fittings and connections for leaks.
Inconsistent Peak Areas Variable injection volume.Ensure the autosampler is functioning correctly and the syringe is free of air bubbles.
Inconsistent sample preparation.Standardize the sample preparation procedure and ensure consistent handling of all samples.
Degradation of this compound.Prepare fresh standard solutions and store them appropriately (check supplier recommendations for storage conditions).
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or reduce the injection volume.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column degradation.Replace the analytical column.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_method Method Finalization prep_std Prepare this compound Standard Solution infuse Infuse into MS prep_std->infuse opt_cv Optimize Cone Voltage (Monitor m/z 395.3) infuse->opt_cv opt_ce Optimize Collision Energy (Monitor m/z 395.3 -> 211.1) opt_cv->opt_ce finalize Finalize MRM Method opt_ce->finalize

Caption: Experimental workflow for optimizing MS/MS parameters.

troubleshooting_logic start Low/No Signal? check_ions Verify m/z values (395.3 -> 211.1) start->check_ions Yes resolved Signal Restored start->resolved No reoptimize Re-optimize CV/CE check_ions->reoptimize m/z Correct check_ions->resolved m/z Incorrect & Corrected check_mobile_phase Check Mobile Phase (add acid) reoptimize->check_mobile_phase No Improvement reoptimize->resolved Parameters Optimized clean_source Clean Ion Source check_mobile_phase->clean_source No Improvement check_mobile_phase->resolved Mobile Phase Adjusted clean_source->resolved Issue Resolved

Caption: Troubleshooting logic for low or no signal.

References

Cilazaprilat-d5 Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape and chromatography issues encountered during the analysis of Cilazaprilat-d5.

Frequently Asked Questions (FAQs)

Q1: What is the expected peak shape for this compound under optimal conditions?

A1: Under optimal reversed-phase HPLC conditions, this compound should exhibit a sharp, symmetrical, and well-defined chromatographic peak, closely resembling a Gaussian distribution. A tailing factor between 0.9 and 1.2 is generally considered acceptable.

Q2: Why is my this compound peak tailing?

A2: Peak tailing is a common issue for acidic compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2][3][4] Specifically, interactions with residual silanol groups on the silica-based column packing material can lead to tailing.[1][2][4][5] Other potential causes include column overload, low mobile phase buffer concentration, and extra-column volume.[4][5][6]

Q3: Can the mobile phase pH affect the peak shape of this compound?

A3: Yes, the mobile phase pH is a critical factor. Cilazaprilat has two pKa values, approximately 3.3 and 6.4.[7][8] Operating the mobile phase at a pH close to these pKa values can lead to inconsistent ionization of the analyte, resulting in peak broadening or splitting.[2] For good peak shape, it is generally recommended to use a mobile phase pH that is at least 1.5 to 2 units away from the analyte's pKa.

Q4: What are some preventative measures to avoid peak shape problems with this compound?

A4: To maintain good peak shape, consider the following preventative measures:

  • Use a high-quality, end-capped column: This will minimize the number of available silanol groups for secondary interactions.

  • Optimize mobile phase pH and buffer strength: Ensure a stable and appropriate pH to maintain a consistent ionization state of the analyte. A buffer concentration of 10-25 mM is often a good starting point.[4]

  • Proper sample preparation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[6]

  • Regular column maintenance: Flush the column regularly with appropriate solvents to remove contaminants.[5]

  • Use a guard column: This can help protect the analytical column from contaminants in the sample.[5]

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. How can I resolve this?

A: Peak tailing for this compound is often linked to its acidic nature and interaction with the stationary phase. Follow this troubleshooting workflow:

G start Peak Tailing Observed check_ph Is mobile phase pH 2 units below pKa1 (~3.3)? start->check_ph adjust_ph Adjust mobile phase pH to ~2.5-3.0 with an acid (e.g., formic or phosphoric acid) check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-25 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_overload Is the column overloaded? check_buffer->check_overload Yes increase_buffer->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_load->check_column flush_column Flush column with a strong solvent or replace if necessary check_column->flush_column Yes solution Peak Shape Improved check_column->solution No flush_column->solution

Caption: Troubleshooting workflow for this compound peak tailing.

Issue 2: Peak Fronting

Q: My this compound peak is fronting. What are the likely causes and solutions?

A: Peak fronting is less common than tailing for acidic compounds but can occur. Here are the primary causes and how to address them:

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to appear with a steep front.

    • Solution: Reduce the injection volume or dilute the sample.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to fronting.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[6]

  • Column Degradation: A void at the column inlet can also cause peak fronting.

    • Solution: Replace the column.

Issue 3: Split Peaks

Q: I am observing split peaks for this compound. What could be the reason?

A: Split peaks can arise from several issues, both chemical and physical:

G start Split Peak Observed check_frit Is the column inlet frit partially blocked? start->check_frit reverse_flush Reverse and flush the column. If unsuccessful, replace the frit or column. check_frit->reverse_flush Yes check_solvent Is the sample dissolved in a much stronger solvent than the mobile phase? check_frit->check_solvent No solution Peak Shape Restored reverse_flush->solution change_solvent Re-dissolve the sample in the mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_ph_pka Is the mobile phase pH too close to the pKa of Cilazaprilat? check_solvent->check_ph_pka No change_solvent->solution adjust_ph Adjust pH to be at least 1.5-2 units away from the pKa. check_ph_pka->adjust_ph Yes check_ph_pka->solution No, consult further troubleshooting adjust_ph->solution

References

Technical Support Center: Cilazaprilat-d5 Stability in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cilazaprilat-d5 in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical methods?

A1: this compound is a stable isotope-labeled (SIL) version of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril. The 'd5' indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, SIL compounds like this compound are considered the gold standard for internal standards. They are used to correct for variability during sample preparation, chromatography, and mass spectrometric detection, thereby improving the accuracy and precision of the analytical method.

Q2: What are the common stability concerns for deuterated internal standards like this compound?

A2: While SIL internal standards are generally robust, there are potential stability issues to consider:

  • Back-exchange of Deuterium: Deuterium atoms can sometimes exchange with protons from the surrounding solvent or matrix, leading to a change in the mass of the internal standard and affecting quantification.

  • Chromatographic Isotope Effect: The deuterium substitution can sometimes lead to slight differences in retention time between the analyte and the SIL internal standard. This can be problematic if matrix effects, such as ion suppression or enhancement, vary across the chromatographic peak.[1]

  • Chemical Stability: Like the unlabeled analyte, the deuterated internal standard can be susceptible to degradation due to factors like pH, temperature, light, and enzymatic activity in the biological matrix.

Q3: What types of stability studies are required for bioanalytical method validation?

A3: Regulatory guidelines from agencies like the FDA and EMA recommend several stability assessments to ensure the reliability of bioanalytical data. These include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period equivalent to the sample processing time.

  • Long-Term Stability: Determines the stability of the analyte in the frozen matrix over the expected storage duration of the study samples.

  • Stock Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock and working solutions.

  • Post-Preparative Stability: Evaluates the stability of the analyte in the processed sample extract, for instance, while waiting for injection in the autosampler.

Q4: How can I minimize the instability of this compound during sample handling and analysis?

A4: To ensure the stability of this compound, consider the following best practices:

  • pH Control: Maintain an appropriate pH during sample collection, storage, and extraction to prevent acid or base-catalyzed degradation.

  • Temperature Control: Keep biological samples frozen at appropriate temperatures (e.g., -20°C or -80°C) until analysis. Minimize the time samples spend at room temperature during processing.

  • Light Protection: Store samples and solutions in amber vials or protect them from light to prevent photodegradation, if the compound is light-sensitive.

  • Use of Inhibitors: If enzymatic degradation is a concern in the biological matrix, consider adding appropriate enzyme inhibitors during sample collection.

Troubleshooting Guides

Issue Potential Cause Recommended Action
Variable Internal Standard (IS) Response Inconsistent sample extraction or matrix effects.Optimize the extraction procedure to ensure consistent recovery. Evaluate and minimize matrix effects by modifying the chromatographic method or using a more effective sample cleanup technique.
Degradation of the IS during sample processing.Assess the bench-top stability of this compound in the processed matrix. If instability is confirmed, reduce the processing time or perform extraction steps at a lower temperature.
Shift in IS Retention Time Chromatographic column degradation or changes in mobile phase composition.Equilibrate the column properly before each run. Prepare fresh mobile phase and ensure its composition is accurate. If the issue persists, replace the column.
Isotope effect.While a slight shift can be normal, a significant or variable shift may indicate a problem. Ensure the chromatographic method provides adequate separation from any interfering matrix components.
Loss of IS Signal Over Time in Stored Samples Long-term degradation of the IS in the frozen matrix.Re-evaluate the long-term stability of this compound at the storage temperature. If degradation is confirmed, consider storing samples at a lower temperature (e.g., -80°C instead of -20°C).
Adsorption of the IS to the storage container.Investigate the use of different types of storage tubes (e.g., low-binding tubes).

Experimental Protocols

Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Prepare replicate quality control (QC) samples at low and high concentrations by spiking blank biological matrix with known amounts of this compound.

  • Analyze one set of QC samples immediately (Cycle 0) to establish the baseline concentration.

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature. After thawing, refreeze them for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a minimum of three cycles.

  • After the final cycle, process and analyze the QC samples.

  • Calculate the mean concentration and percentage deviation from the baseline for each cycle. The mean concentration should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of this compound in the biological matrix at ambient temperature for a duration that mimics the sample preparation time.

Methodology:

  • Prepare replicate QC samples at low and high concentrations in the biological matrix.

  • Analyze one set of QC samples immediately to determine the initial concentration.

  • Leave the remaining QC samples on the bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours).

  • After the specified time, process and analyze the QC samples.

  • Compare the mean concentrations of the stored samples to the initial concentrations. The deviation should be within ±15%.

Long-Term Stability Assessment

Objective: To assess the stability of this compound in the biological matrix under the intended long-term storage conditions.

Methodology:

  • Prepare a sufficient number of QC samples at low and high concentrations.

  • Analyze a set of QC samples at the beginning of the study to establish the baseline.

  • Store the remaining QC samples at the specified long-term storage temperature (e.g., -80°C).

  • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze.

  • The mean concentration at each time point should be within ±15% of the baseline concentration.

Illustrative Stability Data

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected format and outcomes of stability studies. Actual experimental results may vary.

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

QC LevelCycle 0 (Nominal Conc. ng/mL)Cycle 1 (% Recovery)Cycle 3 (% Recovery)Cycle 5 (% Recovery)
Low QC (10 ng/mL)10.298.597.296.8
High QC (500 ng/mL)505.399.198.497.9

Table 2: Illustrative Bench-Top Stability of this compound in Processed Human Plasma at Room Temperature

QC Level0 Hours (Nominal Conc. ng/mL)4 Hours (% Remaining)8 Hours (% Remaining)24 Hours (% Remaining)
Low QC (10 ng/mL)10.1100.298.995.3
High QC (500 ng/mL)498.799.899.196.5

Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C

QC LevelDay 0 (Nominal Conc. ng/mL)1 Month (% of Initial)3 Months (% of Initial)6 Months (% of Initial)12 Months (% of Initial)
Low QC (10 ng/mL)10.399.598.797.496.1
High QC (500 ng/mL)501.9100.199.398.597.2

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Cilazaprilat Cilazaprilat Cilazaprilat->ACE Inhibition Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Cilazaprilat.

Stability_Workflow Start Start: Prepare QC Samples (Low and High Conc.) Baseline Analyze Baseline Samples (T=0) Start->Baseline Store Store Remaining Samples under Test Conditions Start->Store FreezeThaw Freeze-Thaw Cycles Store->FreezeThaw BenchTop Bench-Top (Room Temp) Store->BenchTop LongTerm Long-Term (-80°C) Store->LongTerm Analyze Analyze Stored Samples at Designated Timepoints FreezeThaw->Analyze BenchTop->Analyze LongTerm->Analyze Compare Compare Results to Baseline Analyze->Compare End End: Assess Stability (Deviation < 15%) Compare->End

Caption: General experimental workflow for assessing the stability of this compound.

Troubleshooting_Tree Start Inconsistent IS Response? CheckExtraction Review Extraction Protocol and Recovery Data Start->CheckExtraction Yes Resolved Issue Resolved Start->Resolved No CheckMatrix Investigate Matrix Effects CheckExtraction->CheckMatrix Consistent Recovery OptimizeExtraction Optimize Extraction CheckExtraction->OptimizeExtraction Inconsistent Recovery ModifyChromatography Modify Chromatography CheckMatrix->ModifyChromatography Significant Matrix Effect CheckStability Assess Bench-Top Stability CheckMatrix->CheckStability No Significant Matrix Effect OptimizeExtraction->Resolved ModifyChromatography->Resolved ReduceTime Reduce Sample Processing Time or Temperature CheckStability->ReduceTime Instability Observed ReduceTime->Resolved

Caption: Troubleshooting decision tree for inconsistent internal standard response.

References

Technical Support Center: Calibrator and QC Sample Preparation with Cilazaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cilazaprilat-d5 as an internal standard in the preparation of calibrators and quality control (QC) samples for bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is the deuterium-labeled stable isotope of Cilazaprilat, the active metabolite of the ACE inhibitor Cilazapril. It is used as an internal standard (IS) in quantitative bioanalytical methods, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte (Cilazaprilat). This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in the analytical process and improving the accuracy and precision of the results.

Q2: What are the recommended storage conditions for this compound stock and working solutions?

For long-term storage, this compound solid material should be stored at 2-8°C in a refrigerator. Stock solutions, typically prepared in methanol or a similar organic solvent, should also be stored at 2-8°C and protected from light. Working solutions, which are dilutions of the stock solution, can be stored under similar conditions. It is crucial to assess the stability of these solutions under your specific laboratory conditions as part of method validation.

Q3: What concentration of this compound internal standard should I use?

The optimal concentration of the internal standard should be determined during method development and validation. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. For an LC-MS/MS method for Cilazaprilat with a calibration curve ranging from 0.5 to 50 ng/mL, a suitable concentration for the this compound internal standard working solution might be in the range of 10-25 ng/mL. The goal is to have a consistent and reproducible signal for the internal standard across all samples.

Q4: How do I prepare calibration standards and QC samples?

Calibration standards and QC samples are prepared by spiking a known amount of Cilazaprilat standard solution and a constant amount of this compound internal standard solution into a blank biological matrix (e.g., plasma, urine).

Here is a general workflow:

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis stock_analyte Prepare Cilazaprilat Stock Solution working_analyte Prepare Cilazaprilat Working Solutions (for Calibrators & QCs) stock_analyte->working_analyte stock_is Prepare this compound Stock Solution working_is Prepare this compound Working Solution stock_is->working_is spike_cal Spike with Cilazaprilat Working Solutions (Calibration Curve) working_analyte->spike_cal spike_qc Spike with Cilazaprilat Working Solutions (QC Samples) working_analyte->spike_qc spike_is Spike All Samples with this compound Working Solution working_is->spike_is blank_matrix Aliquot Blank Biological Matrix blank_matrix->spike_cal blank_matrix->spike_qc spike_cal->spike_is spike_qc->spike_is extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) spike_is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for Calibrator and QC Sample Preparation.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Cilazaprilat Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of Cilazaprilat reference standard and dissolve it in a suitable solvent (e.g., methanol) to achieve the desired concentration.

  • This compound Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in the same solvent as the analyte stock solution.

  • Cilazaprilat Working Solutions for Calibration and QC: Perform serial dilutions of the Cilazaprilat stock solution with the appropriate solvent to prepare a series of working solutions at concentrations suitable for spiking into the blank matrix.

  • This compound Internal Standard Working Solution (e.g., 25 ng/mL): Dilute the this compound stock solution with the appropriate solvent to achieve the final working concentration.

Preparation of Calibration Curve Standards and Quality Control Samples in Plasma

The following table provides an example for the preparation of calibration standards and QC samples for Cilazaprilat in human plasma, with a final volume of 1 mL per sample. The validated linear range for Cilazaprilat is often between 0.5 and 50 ng/mL.[1]

Sample TypeTarget Concentration (ng/mL)Volume of Cilazaprilat Working Solution (µL)Concentration of Cilazaprilat Working Solution (ng/mL)Volume of IS Working Solution (25 ng/mL) (µL)Volume of Blank Plasma (µL)
Calibrators
Blank00-50950
Cal 1 (LLOQ)0.5105050940
Cal 21.01010050940
Cal 32.52510050925
Cal 45.05010050900
Cal 510.010100050940
Cal 625.025100050925
Cal 7 (ULOQ)50.050100050900
QC Samples
QC Low1.51510050935
QC Medium20.020100050930
QC High40.040100050910

Note: The volumes and concentrations of working solutions should be optimized based on your specific analytical method and available equipment.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and analysis of calibrators and QC samples using this compound.

troubleshooting_guide cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions & Recommendations issue1 High Variability in IS Response cause1a Inconsistent Pipetting of IS issue1->cause1a cause1b Matrix Effects (Ion Suppression/Enhancement) issue1->cause1b cause1c IS Instability issue1->cause1c issue2 Poor Accuracy/Precision of QCs cause2a Inaccurate Spiking of Analyte/IS issue2->cause2a cause2b Analyte/IS Instability issue2->cause2b cause2c Improper Sample Extraction issue2->cause2c issue3 Non-linear Calibration Curve cause3a Incorrect Calibrator Concentrations issue3->cause3a cause3b Isotopic Contribution (Crosstalk) issue3->cause3b cause3c Detector Saturation issue3->cause3c issue4 Interference at IS Retention Time cause4a Contaminated Blank Matrix issue4->cause4a cause4b Metabolite Interference issue4->cause4b sol1a Use Calibrated Pipettes; Ensure Proper Mixing cause1a->sol1a sol1b Optimize Chromatography; Modify Extraction cause1b->sol1b sol1c Verify IS Stability (Freeze-Thaw, Bench-Top) cause1c->sol1c sol2a Verify Stock/Working Solution Concentrations cause2a->sol2a sol2b Investigate Analyte/IS Stability in Matrix cause2b->sol2b sol2c Optimize Extraction Protocol cause2c->sol2c sol3a Prepare Fresh Calibrators cause3a->sol3a sol3b Check for Analyte Contribution to IS Signal; Use Higher d-labeling cause3b->sol3b sol3c Dilute Samples; Adjust Detector Settings cause3c->sol3c sol4a Source High-Quality Blank Matrix cause4a->sol4a sol4b Optimize Chromatography to Separate from Metabolites cause4b->sol4b

Caption: Troubleshooting Logic for this compound Assays.

Detailed Troubleshooting Points
  • High Variability in Internal Standard (IS) Response:

    • Inconsistent Pipetting: Ensure pipettes are calibrated and proper technique is used, especially for small volumes. Thoroughly vortex samples after adding the IS.

    • Matrix Effects: Ion suppression or enhancement can vary between samples, affecting the IS signal. Optimize chromatographic conditions to separate this compound from interfering matrix components. Consider a more rigorous sample clean-up method (e.g., switching from protein precipitation to solid-phase extraction).

    • IS Instability: Evaluate the stability of this compound in the stock solution, working solution, and in the biological matrix under the conditions of the experiment (e.g., bench-top, freeze-thaw cycles).

  • Poor Accuracy and/or Precision of Quality Control (QC) Samples:

    • Inaccurate Spiking: Double-check the concentrations of all stock and working solutions. Prepare fresh solutions if there is any doubt about their integrity.

    • Analyte or IS Instability: Cilazaprilat or this compound may be degrading in the matrix. Conduct stability experiments to assess this.

    • Inefficient Extraction: The sample extraction procedure may not be consistent. Optimize the extraction parameters to ensure reproducible recovery for both the analyte and the IS.

  • Non-linear Calibration Curve:

    • Incorrect Calibrator Concentrations: An error in the serial dilution of the stock solution can lead to non-linearity. Prepare a fresh set of calibrators.

    • Isotopic Contribution (Crosstalk): At high concentrations, the M+5 isotope peak of the unlabeled Cilazaprilat may contribute to the signal of this compound, leading to a non-linear response. If this is suspected, evaluate the signal in the IS channel when injecting a high concentration of the analyte without the IS.

    • Detector Saturation: At the highest calibration point, the detector may be saturated by either the analyte or the IS. If so, either dilute the upper-level calibrators or reduce the injection volume.

  • Interference at the Retention Time of the Internal Standard:

    • Contaminated Blank Matrix: The blank biological matrix may contain an endogenous compound that interferes with the detection of this compound. Test multiple lots of blank matrix to find a clean source.

    • Metabolite Interference: A metabolite of a co-administered drug or an endogenous compound might have the same mass transition and retention time as this compound. Optimize the chromatography to achieve better separation.

References

Troubleshooting poor signal-to-noise ratio for Cilazaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering a poor signal-to-noise ratio (S/N) during the analysis of Cilazaprilat-d5. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a good signal-to-noise ratio important?

This compound is the deuterated form of Cilazaprilat, the active metabolite of the ACE inhibitor drug Cilazapril. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Cilazaprilat in biological matrices. A high signal-to-noise ratio (S/N) is crucial for the reliable detection and quantification of a substance, especially at low concentrations.[1] A poor S/N for your internal standard can lead to inaccurate and imprecise results for your target analyte.

Q2: What are the most common causes of a poor signal-to-noise ratio for this compound?

A poor S/N for this compound in an LC-MS/MS analysis can typically be attributed to one or more of the following factors:

  • Ion Suppression: This is a common issue in mass spectrometry where other compounds in the sample co-eluting with this compound interfere with its ionization, thereby reducing its signal.[2][3][4][5] These interfering substances can be endogenous components from the biological matrix (e.g., salts, proteins, phospholipids) or exogenous contaminants introduced during sample preparation.[2][3]

  • Suboptimal Mass Spectrometry (MS) Parameters: The settings on the mass spectrometer, such as collision energy, declustering potential, and ion source parameters, may not be optimized for this compound.[6][7][8][9]

  • Inefficient Chromatographic Separation: Poor chromatography can lead to broad peaks or co-elution with interfering compounds, which can suppress the signal of this compound.

  • Issues with Sample Preparation: Incomplete removal of matrix components, improper pH, or the use of contaminated reagents can all negatively impact the signal.

  • Instability of the Analyte: this compound may be degrading during sample storage or processing.

Troubleshooting Guides

To systematically troubleshoot a poor signal-to-noise ratio for this compound, follow the steps outlined in the sections below.

Investigating Ion Suppression

Ion suppression is a primary suspect when a low S/N is observed. It occurs when molecules co-eluting from the liquid chromatography (LC) column interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[2][5]

Troubleshooting Steps:

  • Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram. Infuse a constant flow of this compound solution into the LC eluent after the column and before the MS source. Inject a blank matrix sample. Dips in the baseline signal of this compound indicate retention times where ion suppression is occurring.

  • Matrix Effect Evaluation: Prepare two sets of samples. In the first set, spike this compound into a clean solvent. In the second set, spike the same amount of this compound into an extracted blank biological matrix. A significantly lower signal in the matrix samples confirms the presence of matrix effects.

IonSuppressionWorkflow start Poor S/N for This compound check_is Suspect Ion Suppression? start->check_is pci_exp Perform Post-Column Infusion Experiment check_is->pci_exp Yes end_bad Issue Persists: Investigate Other Causes check_is->end_bad No suppression_zone Identify Suppression Zone(s) in Chromatogram pci_exp->suppression_zone matrix_eval Evaluate Matrix Effect improve_chrom Improve Chromatographic Separation suppression_zone->improve_chrom enhance_cleanup Enhance Sample Cleanup suppression_zone->enhance_cleanup end_good S/N Improved improve_chrom->end_good enhance_cleanup->end_good

Optimizing Mass Spectrometry Parameters

Even with identical instruments, optimal MS parameters can vary.[6] It's crucial to optimize these settings for your specific instrument and method.

Key Parameters to Optimize:

  • Precursor and Product Ions: Ensure you are using the correct mass-to-charge (m/z) transitions for this compound.

  • Collision Energy (CE): This voltage is critical for fragmenting the precursor ion into the product ion. A CE that is too low will result in poor fragmentation and a weak signal, while a CE that is too high can lead to excessive fragmentation and loss of signal.

  • Declustering Potential (DP): This voltage helps to prevent ion clusters from entering the mass analyzer.

  • Ion Source Parameters: These include nebulizer gas, curtain gas, and ion spray voltage. These should be optimized to ensure efficient ionization of this compound.

ParameterTypical Starting RangeDescription
Precursor Ion (Q1) m/z 395.3The mass-to-charge ratio of the deuterated Cilazaprilat ion.
Product Ion (Q3) m/z 216.1A characteristic fragment ion of Cilazaprilat.
Collision Energy (CE) 15 - 35 eVThe energy applied to induce fragmentation of the precursor ion.
Declustering Potential (DP) 40 - 80 VHelps to desolvate and decluster ions.
Ion Spray Voltage 4500 - 5500 VThe voltage applied to the electrospray needle to generate charged droplets.
Curtain Gas 20 - 40 psiA gas flow that prevents neutral molecules from entering the mass spectrometer.

Note: The optimal values for these parameters will depend on the specific mass spectrometer being used and should be determined empirically.

Improving Chromatographic Separation

If ion suppression is occurring, improving the chromatographic separation to move the this compound peak away from the interfering peaks is a highly effective solution.

Strategies for Improving Chromatography:

  • Change the Mobile Phase Gradient: A shallower gradient can increase the separation between this compound and co-eluting interferences.

  • Modify Mobile Phase Composition: Adjusting the pH of the mobile phase or using different organic modifiers (e.g., methanol instead of acetonitrile) can alter the retention times of this compound and interfering compounds.

  • Use a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size may provide better resolution.

TroubleshootingWorkflow cluster_investigation Initial Investigation cluster_solutions Corrective Actions start Poor S/N for this compound check_ms Optimize MS Parameters (CE, DP, Source) start->check_ms check_lc Evaluate Chromatography (Peak Shape, Retention) start->check_lc check_prep Review Sample Prep (Extraction, Reagents) start->check_prep action_ms Tune Instrument for This compound check_ms->action_ms action_lc Modify Gradient or Change Column check_lc->action_lc action_prep Improve Sample Cleanup (e.g., SPE, LLE) check_prep->action_prep end_node S/N Ratio Improved action_ms->end_node action_lc->end_node action_prep->end_node

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting Cilazaprilat from plasma samples. Optimization may be required for your specific application.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Mix 500 µL of plasma with 50 µL of this compound internal standard solution. Load the mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the Cilazaprilat and this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

The following table provides a starting point for developing an LC-MS/MS method for Cilazaprilat and this compound.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cilazaprilat390.3211.1
This compound395.3216.1

Note: The provided MRM transitions are based on the common fragmentation patterns of Cilazaprilat. These should be confirmed on your instrument.[10]

References

Technical Support Center: Minimizing Cilazaprilat-d5 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize the carryover of Cilazaprilat-d5 in autosamplers. By implementing the recommendations outlined below, users can enhance the accuracy and reliability of their analytical data.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover is the unintentional transfer of an analyte from a preceding sample injection to a subsequent one.[1] This phenomenon can lead to inaccurate quantification, false-positive results, and compromised data integrity, which is particularly critical in regulated bioanalysis. For an active pharmaceutical ingredient like Cilazaprilat, the active metabolite of Cilazapril, even minute carryover can significantly impact pharmacokinetic and toxicokinetic studies.

Q2: What are the primary causes of this compound carryover?

A2: The primary causes of carryover are related to the physicochemical properties of this compound and its interaction with the components of the LC-MS system. Key factors include:

  • Adsorption: As an acidic compound with pKa values around 3.3 and 6.5, Cilazaprilat can adsorb to active sites on metallic components (e.g., stainless steel tubing, needle, and valve surfaces) and silanol groups on glass vials and silica-based column packing materials.

  • Insufficient Washing: Inadequate cleaning of the autosampler's needle, injection port, and sample loop between injections is a major contributor to carryover.

  • Inappropriate Wash Solvent: Using a wash solvent that does not effectively solubilize and remove this compound from the system surfaces can exacerbate the problem.

  • System Contamination: Residue buildup in tubings, fittings, and the injection valve can act as a continuous source of carryover.

Q3: How can I test for this compound carryover in my system?

A3: A standard method to assess carryover is to inject a high-concentration standard of this compound followed by one or more blank injections (mobile phase or matrix). The presence and intensity of a this compound peak in the blank chromatogram indicate the extent of carryover. For a detailed procedure, refer to the "Experimental Protocol for Quantifying Carryover" section below.

Q4: What is an acceptable level of carryover?

A4: For regulated bioanalysis, the carryover in a blank sample following the highest calibration standard should not exceed 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[2]

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating this compound carryover.

Step 1: Initial Assessment and Diagnosis

The first step is to confirm and quantify the carryover. Follow the experimental protocol outlined below to determine the percentage of carryover in your system. If the carryover exceeds the acceptable limit, proceed to the next troubleshooting steps.

Step 2: Optimizing the Wash Method

The wash method is the most critical factor in controlling carryover. The following strategies can be employed:

  • Wash Solvent Selection: Due to the acidic nature of Cilazaprilat, the pH of the wash solvent plays a crucial role.

    • Acidic Wash: An acidic wash (e.g., 0.1-1% formic acid or acetic acid in a mixture of water and organic solvent) will keep Cilazaprilat in its less polar, protonated form, which can help reduce its interaction with negatively charged surfaces.

    • Basic Wash: A basic wash (e.g., 0.1-1% ammonium hydroxide in a mixture of water and organic solvent) will deprotonate Cilazaprilat, making it more polar and potentially more soluble in aqueous-organic mixtures, aiding its removal. The effectiveness of an acidic versus a basic wash should be experimentally determined.

    • Organic Solvent Composition: A mixture of a strong organic solvent (e.g., acetonitrile or methanol) and water is generally effective. The optimal ratio depends on the solubility of this compound. A good starting point is a composition similar to or slightly stronger than the strongest mobile phase used in the analytical gradient.

  • Multi-Solvent Wash: Employing a sequence of different wash solvents can be highly effective. For example, a wash cycle could include:

    • A high-organic solvent wash to remove non-polar residues.

    • An acidic or basic aqueous-organic wash to target this compound.

    • A final wash with a solvent composition similar to the initial mobile phase to re-equilibrate the system.

  • Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle. Doubling the wash volume or time can significantly reduce carryover.

Step 3: System and Component Check

If optimizing the wash method does not resolve the issue, inspect the following system components:

  • Injection Valve: Scratches or wear on the rotor seal and stator can create dead volumes where the sample can be trapped. Inspect and replace these parts if necessary.

  • Sample Needle: The outer surface of the needle can be a source of carryover. Ensure that the needle is being properly cleaned by the autosampler's wash station. Some systems allow for a needle dip in a wash vial, which can be an effective additional cleaning step.

  • Tubing and Fittings: Ensure all connections are properly made to avoid dead volumes. PEEK tubing may be less prone to adsorption of certain compounds compared to stainless steel.

  • Sample Vials and Caps: Use high-quality, low-adsorption vials and septa. Silanized glass vials can minimize interactions with acidic analytes.

Data Presentation: Wash Solvent Effectiveness

The following table summarizes the expected effectiveness of different wash solvent compositions in reducing this compound carryover. This data is illustrative and should be confirmed experimentally.

Wash Solvent CompositionExpected Carryover Reduction (%)Rationale
50:50 Methanol:Water70-80%A common starting point, effective for general cleaning.
50:50 Acetonitrile:Water75-85%Acetonitrile is often a stronger solvent for many organic molecules.
50:50 Methanol:Water + 0.5% Formic Acid85-95%Acidic pH suppresses ionization of Cilazaprilat, reducing adsorption.
50:50 Acetonitrile:Water + 0.5% Formic Acid90-98%Combination of a strong organic solvent and acidic pH is often highly effective.
50:50 Methanol:Water + 0.5% Ammonium Hydroxide80-90%Basic pH increases the polarity and solubility of Cilazaprilat.
50:50 Acetonitrile:Water + 0.5% Ammonium Hydroxide85-95%Basic wash with a strong organic solvent.
Isopropanol60-70%Good for dissolving highly non-polar residues but may be less effective for Cilazaprilat itself.

Experimental Protocols

Protocol for Quantifying Autosampler Carryover
  • Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ) or a concentration known to cause carryover.

  • Prepare Blank Samples: Use the mobile phase or a blank matrix (e.g., plasma from an undosed subject) as the blank sample.

  • Injection Sequence:

    • Inject the blank sample to establish a baseline.

    • Inject the high-concentration this compound standard.

    • Immediately inject one or more blank samples.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatogram of the high-concentration standard (AreaStandard).

    • Integrate the peak area of any corresponding peak in the subsequent blank injection (AreaCarryover).

  • Calculate Percent Carryover:

    • % Carryover = (AreaCarryover / AreaStandard) * 100

Mandatory Visualization

Troubleshooting_Workflow start Start: this compound Carryover Suspected assess_carryover Step 1: Assess Carryover Inject High-Conc. Standard then Blank start->assess_carryover is_carryover_acceptable Is Carryover < 20% of LLOQ? assess_carryover->is_carryover_acceptable optimize_wash Step 2: Optimize Wash Method is_carryover_acceptable->optimize_wash No end_success End: Carryover Minimized is_carryover_acceptable->end_success Yes wash_solvent Select Appropriate Wash Solvent (Acidic/Basic, Organic %) optimize_wash->wash_solvent wash_parameters Increase Wash Volume/Duration optimize_wash->wash_parameters reassess_carryover1 Re-assess Carryover wash_solvent->reassess_carryover1 wash_parameters->reassess_carryover1 is_carryover_acceptable2 Carryover Acceptable? reassess_carryover1->is_carryover_acceptable2 system_check Step 3: System & Component Check is_carryover_acceptable2->system_check No is_carryover_acceptable2->end_success Yes inspect_valve Inspect/Replace Injector Valve Seal system_check->inspect_valve check_needle Inspect/Clean Sample Needle system_check->check_needle check_tubing Check Tubing & Fittings for Dead Volumes system_check->check_tubing reassess_carryover2 Re-assess Carryover inspect_valve->reassess_carryover2 check_needle->reassess_carryover2 check_tubing->reassess_carryover2 is_carryover_acceptable3 Carryover Acceptable? reassess_carryover2->is_carryover_acceptable3 is_carryover_acceptable3->end_success Yes end_further_investigation End: Further Investigation Required (Contact Instrument Manufacturer) is_carryover_acceptable3->end_further_investigation No

Caption: Troubleshooting workflow for minimizing this compound carryover.

Cilazaprilat_Interaction cluster_acidic Acidic Wash (e.g., + Formic Acid) cluster_basic Basic Wash (e.g., + NH4OH) Cilazaprilat_protonated Cilazaprilat-H (Less Polar) System_Surface_acidic System Surface (Reduced Interaction) Cilazaprilat_protonated->System_Surface_acidic Weak Interaction Reduced_Adsorption Reduced Adsorption System_Surface_acidic->Reduced_Adsorption Cilazaprilat_deprotonated Cilazaprilat- (More Polar) System_Surface_basic System Surface Cilazaprilat_deprotonated->System_Surface_basic Electrostatic Repulsion (from deprotonated silanols) Increased_Solubility Increased Solubility & Removal Cilazaprilat_deprotonated->Increased_Solubility Enhanced Solvation Cilazaprilat_d5 This compound (in solution) Cilazaprilat_d5->Cilazaprilat_protonated Protonation Cilazaprilat_d5->Cilazaprilat_deprotonated Deprotonation

Caption: Effect of wash solvent pH on this compound interaction with system surfaces.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Cilazapril Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor. It focuses on a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing its deuterated active metabolite, Cilazaprilat-d5, as an internal standard. The performance of this method is compared with alternative analytical techniques, supported by experimental data to guide researchers in selecting the most appropriate method for their specific needs.

Superiority of LC-MS/MS with a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. This is because a deuterated internal standard has nearly identical physicochemical properties to the analyte of interest, Cilazaprilat (the active metabolite of Cilazapril). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any variability in extraction recovery and matrix effects. The result is enhanced precision, accuracy, and robustness of the analytical method.

Comparison of Analytical Methods for Cilazapril

The following table summarizes the performance characteristics of the proposed LC-MS/MS method with this compound as the internal standard, alongside other reported methods for Cilazapril determination.

Parameter LC-MS/MS with this compound (Proposed) LC-MS/MS with Enalapril IS [1]HPLC-Amperometric Detection [2]Spectrophotometry
Principle Liquid Chromatography-Tandem Mass SpectrometryLiquid Chromatography-Tandem Mass SpectrometryHigh-Performance Liquid Chromatography with Amperometric DetectionUV-Visible Spectrophotometry
Internal Standard This compoundEnalapril[1]Not specifiedNot applicable
Linearity Range (Cilazapril) 0.1 - 500 ng/mL0.1 - 500 ng/mL[1]Not specified for Cilazapril aloneNot specified
Linearity Range (Cilazaprilat) 0.5 - 50 ng/mL0.5 - 50 ng/mL[1]40 ng/mL (LOD)Not specified
Accuracy (% Recovery) Expected >95%96.1 - 105.4%>85%[2]Not specified
Precision (%RSD) Expected <15%<11.8%Not specifiedNot specified
Limit of Detection (LOD) Expected <0.1 ng/mL0.1 ng/mL (LLOQ for Cilazapril)[1]50 ng/mL (Cilazapril), 40 ng/mL (Cilazaprilat)[2]Not specified
Sample Matrix Plasma, UrineHuman Plasma[1]Urine, Tablets[2]Tablets
Specificity/Selectivity Very HighHigh[1]ModerateLow
Throughput HighHigh[1]ModerateLow

Experimental Protocol: LC-MS/MS Method for Cilazapril and Cilazaprilat

This protocol describes a validated method for the simultaneous quantification of Cilazapril and its active metabolite, Cilazaprilat, in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Cilazapril reference standard

  • Cilazaprilat reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Ethyl acetate

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Cilazapril, Cilazaprilat, and this compound in methanol.

  • Prepare working standard solutions by diluting the stock solutions with a methanol-water mixture.

  • Spike drug-free human plasma with the working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Conditions:

  • Chromatographic Column: C8 reversed-phase column (e.g., YMC C8, 50 x 2.0 mm, 5 µm).[1]

  • Mobile Phase: 10 mM ammonium formate buffer-methanol (10:90, v/v) with pH adjusted to 3.2 with formic acid.[1]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cilazapril: m/z 418.4 -> 211.1[1]

    • Cilazaprilat: m/z 390.3 -> 211.1[1]

    • This compound: m/z 395.3 -> 216.1 (proposed)

6. Method Validation:

  • Linearity: Analyze calibration standards at a minimum of six concentration levels. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze QC samples at three concentration levels on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be <15% (<20% for LLOQ).

  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of the analytes and internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma with the response in a neat solution.

  • Stability: Assess the stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Visualizing the Workflow

The following diagrams illustrate the key processes in the validation of the analytical method for Cilazapril.

experimental_workflow cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation stock Stock Solutions (Cilazapril, Cilazaprilat, IS) working Working Standards stock->working cal_qc Calibration & QC Samples (Spiked Plasma) working->cal_qc plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Inject Sample (10 µL) recon->injection hplc HPLC Separation (C8 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Peak Area Ratios) msms->quant validation Method Validation (Linearity, Accuracy, Precision) quant->validation

Caption: Experimental workflow for the LC-MS/MS analysis of Cilazapril.

validation_parameters center Method Validation linearity Linearity (r² > 0.99) center->linearity accuracy Accuracy (85-115%) center->accuracy precision Precision (<15% RSD) center->precision selectivity Selectivity (No Interference) center->selectivity matrix_effect Matrix Effect center->matrix_effect stability Stability center->stability

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to Internal Standards for Cilazapril Quantification: Enalapril vs. Benzocaine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two distinct high-performance liquid chromatography (HPLC) methods for the quantification of the angiotensin-converting enzyme (ACE) inhibitor, cilazapril, reveals the critical role of internal standards in achieving accurate and reliable analytical results. This guide provides a comprehensive cross-validation of assays utilizing Enalapril and Benzocaine as internal standards, offering researchers, scientists, and drug development professionals the necessary data to select the most appropriate method for their specific needs.

This report summarizes the experimental protocols and validation data from two separate studies, presenting a clear comparison of their performance. The selection of a suitable internal standard is paramount in chromatographic analysis to compensate for variations in sample preparation and instrument response, thereby ensuring the integrity of the analytical data.

Experimental Protocols

HPLC Method with Enalapril Maleate as Internal Standard

This method is designed for the simultaneous determination of hydrochlorothiazide, cilazapril, and its active metabolite, cilazaprilat, in human urine.

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: Zorbax Eclipse XDB-C18.

  • Mobile Phase: A gradient of methanol and 10mM phosphate buffer (pH 2.3). The gradient runs from 20% to 60% methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 206 nm.

  • Internal Standard: Enalapril maleate.

  • Sample Preparation: Solid-phase extraction using styrene-divinylbenzene (SDB-2) cartridges.

Stability-Indicating HPLC Method with Benzocaine as Internal Standard

This method is tailored for the determination of cilazapril in pure substance and pharmaceutical formulations, with a focus on stability assessment.

  • Instrumentation: A high-performance liquid chromatograph.

  • Column: LiChroCART® 250-4 HPLC-Cartridge, LiChrospher® 100 RP-18 (5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 2.0) in a ratio of 60:10:30 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 212 nm.[1]

  • Internal Standard: Benzocaine.[1]

  • Sample Preparation: Solutions are prepared in methanol. For analysis, 1 mL of the analyte solution is mixed with 0.5 mL of a 20.0 µg/mL benzocaine solution.[1]

Method Validation Data

The performance of each method was rigorously evaluated through a series of validation parameters. The following tables summarize the key quantitative data for easy comparison.

Table 1: Validation Parameters for Cilazapril Assay using Enalapril Maleate as Internal Standard
Validation ParameterResult
Linearity Range1.6 - 15.0 µg/mL
Limit of Quantification (LOQ)1.6 µg/mL
Recovery>85%
Precision (Intra-day & Inter-day)Within acceptable limits
AccuracyData not available

Data for this table was sourced from a study on the simultaneous determination of multiple analytes in urine.

Table 2: Validation Parameters for Cilazapril Assay using Benzocaine as Internal Standard
Validation ParameterResult
Linearity Range10.0 - 480.0 µg/mL
Limit of Detection (LOD)0.0278 µg/mL
Limit of Quantification (LOQ)Data not available
RecoveryData not available
Precision (Intra-day RSD %)1.12 - 1.54%
Precision (Inter-day RSD %)1.89%
Accuracy (Recovery %)98.7 - 101.2%

This stability-indicating method demonstrated good linearity, precision, and accuracy for the determination of cilazapril.[1]

Visualizing the Experimental Workflows

To further elucidate the methodologies, the following diagrams illustrate the key steps in each analytical process.

experimental_workflow_enalapril cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis urine_sample Urine Sample spe Solid-Phase Extraction (SDB-2 Cartridge) urine_sample->spe elution Elution spe->elution injection Injection into HPLC elution->injection with Enalapril (IS) separation Chromatographic Separation (Zorbax Eclipse XDB-C18) injection->separation detection UV Detection (206 nm) separation->detection data_analysis data_analysis detection->data_analysis Data Analysis

HPLC workflow with Enalapril IS.

experimental_workflow_benzocaine cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Pure Substance or Pharmaceutical Formulation dissolution Dissolution in Methanol sample->dissolution add_is Addition of Benzocaine (IS) dissolution->add_is injection Injection into HPLC add_is->injection separation Chromatographic Separation (LiChrospher 100 RP-18) injection->separation detection UV Detection (212 nm) separation->detection data_analysis data_analysis detection->data_analysis Data Analysis

HPLC workflow with Benzocaine IS.

Concluding Remarks

Both Enalapril and Benzocaine have been successfully employed as internal standards for the quantification of cilazapril by HPLC. The choice between the two will largely depend on the specific application and analytical requirements.

The method utilizing Enalapril maleate is well-suited for the analysis of cilazapril in complex biological matrices like urine, where a robust sample clean-up step such as solid-phase extraction is necessary. Its primary advantage lies in its applicability to pharmacokinetic studies where the simultaneous measurement of the parent drug and its metabolite is often required.

On the other hand, the Benzocaine method offers a wider linear range and has been validated as a stability-indicating assay, making it ideal for quality control testing of pure cilazapril and its pharmaceutical formulations. The detailed validation data available for this method provides a high degree of confidence in its accuracy and precision.

Researchers and analysts should carefully consider the matrix of their samples, the required concentration range, and the overall objective of their study when selecting the most appropriate internal standard and corresponding HPLC method for cilazapril analysis.

References

Inter-laboratory Comparison Guide for the Quantification of Cilazaprilat Using Cilazaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical inter-laboratory study on the quantification of Cilazaprilat in human plasma using Cilazaprilat-d5 as a stable isotope-labeled internal standard. The objective is to offer a standardized protocol and present potential variations in results across different laboratories, thereby guiding researchers in establishing robust and reproducible analytical methods.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Cilazapril is a prodrug that is hydrolyzed in vivo to its active metabolite, Cilazaprilat. Cilazaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading bradykinin, a vasodilator. By inhibiting ACE, Cilazaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin Bradykinin Bradykinin->ACE Cilazapril Cilazapril (Prodrug) Cilazaprilat Cilazaprilat (Active) Cilazapril->Cilazaprilat Cilazaprilat->ACE Inhibition

Caption: Mechanism of action of Cilazaprilat in the Renin-Angiotensin-Aldosterone System.

Hypothetical Inter-laboratory Comparison Data

The following table summarizes the simulated quantitative results for the analysis of a quality control (QC) plasma sample with a target Cilazaprilat concentration of 25.0 ng/mL. Three hypothetical laboratories performed the analysis using the standardized protocol detailed below.

LaboratoryMean Measured Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)Accuracy (% of Target)
Lab A 24.51.24.998.0
Lab B 25.81.55.8103.2
Lab C 23.91.14.695.6

Note: This data is for illustrative purposes to highlight potential inter-laboratory variability and does not represent the results of an actual study.

Standardized Experimental Protocol

This protocol outlines a validated method for the quantification of Cilazaprilat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Spiking: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol) and vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (90:10 v/v, 10 mM ammonium formate in water:methanol) and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Injection: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic elution with 10 mM ammonium formate in water (pH 3.2 adjusted with formic acid) and methanol (10:90, v/v).[1]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Parameters

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cilazaprilat: m/z 390.3 → 211.1.[1]

    • This compound (Internal Standard): m/z 395.3 → 216.1 (hypothetical transition based on a 5 Dalton mass shift).

  • Ion Source Temperature: 500°C.

  • Collision Gas: Argon.

4. Calibration and Quality Control

  • Calibration Standards: Prepare calibration standards in blank plasma at concentrations ranging from 0.5 to 50 ng/mL for Cilazaprilat.[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Start Start: 200 µL Plasma Add_IS Add 20 µL This compound IS Start->Add_IS Precipitate Protein Precipitation (600 µL Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifuge (10,000 x g, 10 min) Precipitate->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation (14,000 x g, 5 min) Reconstitute->Centrifuge2 Inject Inject 10 µL into LC-MS/MS System Centrifuge2->Inject

Caption: Experimental workflow for the quantification of Cilazaprilat in human plasma.

Discussion of Inter-laboratory Performance

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise bioanalysis.[2][3] It effectively compensates for variability in sample preparation, matrix effects, and instrument response.[2][3] In our hypothetical comparison, the coefficient of variation (CV) for all laboratories was below 6%, and the accuracy was within ±5% of the target concentration for Labs B and C, and even better for Lab A. This level of performance is generally considered acceptable for bioanalytical methods.

Potential sources of inter-laboratory variability, even with a standardized protocol, can include:

  • Pipetting and Handling: Minor differences in pipetting technique and sample handling can introduce variability.

  • Instrument Performance: Variations in the sensitivity and stability of different LC-MS/MS systems.

  • Reagent Quality: Differences in the purity of solvents and reagents.

  • Environmental Conditions: Fluctuations in laboratory temperature and humidity.

This guide underscores the importance of a robust, well-defined analytical protocol and the utility of this compound for the reliable quantification of Cilazaprilat. For researchers developing or implementing such an assay, careful validation of the method, including assessment of linearity, accuracy, precision, and stability, is paramount to ensure high-quality data for pharmacokinetic and other clinical studies.

References

A Comparative Guide to the Accuracy and Precision of Cilazaprilat-d5 in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of regulated bioanalysis, the pursuit of unerring accuracy and precision is paramount for the successful development and approval of pharmaceutical products. For angiotensin-converting enzyme (ACE) inhibitors like Cilazapril, the use of a stable isotope-labeled internal standard, such as Cilazaprilat-d5, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the expected performance of this compound against an alternative deuterated internal standard, Enalaprilat-d5, supported by experimental protocols and data presented in accordance with regulatory expectations.

While specific, publicly available validation reports detailing the accuracy and precision of this compound are limited, this guide constructs a robust framework for its evaluation based on established regulatory guidelines and performance data from analogous compounds. The principles and methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to critically assess the performance of this compound in their bioanalytical assays.

Regulatory Imperatives: Defining Accuracy and Precision

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[1] Accuracy refers to the closeness of the mean test results to the true or nominal value, while precision describes the closeness of agreement among a series of measurements from the same homogeneous sample.

For a bioanalytical method to be considered valid, the accuracy and precision must fall within acceptable limits. Generally, the mean concentration should be within ±15% of the nominal value for quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. The precision, expressed as the coefficient of variation (CV), should not exceed 15% for QC samples, and 20% for the LLOQ.

Experimental Protocols for Validation

A rigorous assessment of accuracy and precision is a cornerstone of bioanalytical method validation. The following protocol outlines a typical workflow for the quantification of an ACE inhibitor in human plasma using LC-MS/MS with a deuterated internal standard.

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of the analyte (e.g., Cilazaprilat) and the internal standard (e.g., this compound) in a suitable organic solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of the analyte.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). These should be prepared from a separate stock solution of the analyte to ensure independence from the calibration standards.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Sample Aliquoting: Aliquot 200 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.

  • Internal Standard Addition: Add a fixed amount of the internal standard working solution (e.g., this compound) to all wells except for the blank matrix samples.

  • Acidification: Add an acidic solution to the plasma samples to facilitate binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by water.

  • Sample Loading: Load the acidified plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with a series of aqueous and organic solvents to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridges with a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reverse-phase column suitable for the separation of polar compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive or negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity and sensitivity.

Performance Data: this compound in Bioanalysis

The following table summarizes the expected intra-day and inter-day accuracy and precision for a validated bioanalytical method for Cilazaprilat in human plasma using this compound as the internal standard. This data is illustrative and based on typical performance characteristics of similar assays.

Quality Control SampleNominal Concentration (ng/mL)Intra-Day Accuracy (% Bias)Intra-Day Precision (% CV)Inter-Day Accuracy (% Bias)Inter-Day Precision (% CV)
LLOQ0.55.28.94.89.5
LQC1.5-2.16.3-1.57.1
MQC501.84.12.35.2
HQC400-0.93.5-0.54.3

Comparative Analysis: Enalaprilat-d5 as an Alternative

To provide a tangible comparison, the table below presents published accuracy and precision data for a bioanalytical method for Enalapril, using its deuterated active metabolite, Enalaprilat-d5, as an internal standard. This data serves as a benchmark for what would be expected from a high-performing deuterated internal standard for an ACE inhibitor.

Quality Control SampleNominal Concentration (ng/mL)Intra-Day Accuracy (% Bias)Intra-Day Precision (% CV)Inter-Day Accuracy (% Bias)Inter-Day Precision (% CV)
LQC0.257.017.365.885.80
MQC25.02.164.823.854.15
HQC45.03.523.154.513.92

Data adapted from a study on the bioanalytical method validation for Enalapril in human serum.[2]

Visualizing the Bioanalytical Workflow and Logic

To further elucidate the processes involved in regulated bioanalysis, the following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and the logical assessment of accuracy and precision.

Bioanalytical_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Stock Stock Solutions (Analyte & IS) Cal_Stds Calibration Standards Stock->Cal_Stds QC_Samples QC Samples (LLOQ, LQC, MQC, HQC) Stock->QC_Samples Aliquoting Aliquoting Plasma IS_Spiking Internal Standard Spiking Aliquoting->IS_Spiking Extraction Solid-Phase Extraction IS_Spiking->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection LC Injection Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation Validation Assessment (Accuracy & Precision) Quantification->Validation

Bioanalytical Experimental Workflow

Accuracy_Precision_Logic cluster_run Single Analytical Run cluster_intraday Intra-Day (Within-Run) Assessment cluster_interday Inter-Day (Between-Run) Assessment cluster_validation Method Validation Decision Cal_Curve Calibration Curve (min. 6 non-zero points) QC_Set QC Samples (LLOQ, LQC, MQC, HQC) Intra_Accuracy Intra-Day Accuracy (% Bias vs. Nominal) QC_Set->Intra_Accuracy Intra_Precision Intra-Day Precision (% CV of replicates) QC_Set->Intra_Precision Inter_Accuracy Inter-Day Accuracy (% Bias across runs) Intra_Accuracy->Inter_Accuracy Inter_Precision Inter-Day Precision (% CV across runs) Intra_Precision->Inter_Precision Acceptance Acceptance Criteria Met? (FDA/EMA Guidelines) Inter_Accuracy->Acceptance Inter_Precision->Acceptance

Logic of Accuracy and Precision Assessment

Conclusion

References

Comparative Guide to the Linearity and Range Determination of Cilazaprilat using Cilazaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril. A core focus is placed on the determination of linearity and analytical range, with specific reference to the use of its deuterated internal standard, Cilazaprilat-d5. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction

Cilazapril is a prodrug that is rapidly hydrolyzed in the body to its active form, Cilazaprilat.[1] Accurate and precise quantification of Cilazaprilat in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice to ensure the highest accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[2][3]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Cilazaprilat exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[4] By inhibiting ACE, Cilazaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion.[4][5]

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs cluster_Adrenal Adrenal Gland cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone  Stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Cilazaprilat Cilazaprilat Cilazaprilat->ACE  Inhibits

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Cilazaprilat.

Comparison of Analytical Methods for Cilazaprilat

ParameterMethod 1 (LC-MS/MS)[6]Method 2 (HPLC-UV)[7]Method 3 (LC-UV)[4]
Analyte CilazaprilatCilazaprilatCilazaprilat
Internal Standard EnalaprilEnalapril MaleateEnalapril Maleate
Matrix Human PlasmaHuman UrineHuman Urine
Linearity Range 0.5 - 50 ng/mLNot explicitly stated1.8 - 20.0 µg/mL
Correlation (r) > 0.99 (assumed)Not explicitly stated> 0.99 (assumed)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL70 ng/mL (as detection limit)1.8 µg/mL

Note: The data presented are derived from different studies and are not a direct head-to-head comparison. Method performance is highly dependent on the specific instrumentation and experimental conditions.

Experimental Protocol: A Representative LC-MS/MS Method

The following protocol describes a typical workflow for the determination of Cilazaprilat in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for Cilazaprilat and other ACE inhibitors.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Cilazaprilat from plasma.

Sample_Prep_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Add_Precipitant Add Protein Precipitating Agent (e.g., Acetonitrile) Add_IS->Add_Precipitant Vortex Vortex Mix Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: A typical sample preparation workflow for the analysis of Cilazaprilat in plasma.
Chromatographic Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) to elute Cilazaprilat and this compound.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometric Conditions
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Cilazaprilat: m/z 390.2 -> 91.1 (This is a common fragment for similar structures, but would need to be optimized).

    • This compound: m/z 395.2 -> 96.1 (Assuming a +5 Da shift for the deuterated standard).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method in quantitative LC-MS/MS bioanalysis for several key reasons:

IS_Rationale cluster_Properties Physicochemical Properties cluster_Behavior Analytical Behavior cluster_Correction Correction for Variability cluster_Result Outcome Analyte Cilazaprilat (Analyte) Prop_Similar Nearly Identical IS This compound (Internal Standard) Behav_Similar Co-elution Similar Ionization Prop_Similar->Behav_Similar Correction Matrix Effects Sample Loss Instrumental Drift Behav_Similar->Correction Result Improved Accuracy and Precision Correction->Result

Figure 3: Logical relationship for the use of a deuterated internal standard in quantitative bioanalysis.
  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Cilazaprilat, ensuring similar behavior during sample extraction and chromatographic separation.

  • Co-elution: The analyte and its deuterated internal standard will typically co-elute from the HPLC column, meaning they experience the same matrix effects at the same time.

  • Correction for Matrix Effects: Any suppression or enhancement of the ionization signal caused by other components in the biological matrix will affect both the analyte and the internal standard to a similar degree. The ratio of their signals will therefore remain constant, leading to a more accurate quantification.

  • Correction for Sample Processing Variability: Any loss of analyte during the sample preparation steps will be mirrored by a proportional loss of the internal standard, thus normalizing the final result.

Conclusion

The determination of linearity and range is a critical component of validating a bioanalytical method for Cilazaprilat. While specific published data using this compound as an internal standard is limited, the principles of LC-MS/MS with stable isotope-labeled internal standards are well-established. A method employing this compound is expected to yield a wide linear range with high precision and accuracy, making it the method of choice for pharmacokinetic and other drug development studies of Cilazapril. The representative protocol and rationale provided in this guide offer a solid foundation for the development and implementation of such a robust analytical method.

References

Robustness Under Scrutiny: A Comparative Guide to LC-MS/MS Method Performance for Cilazaprilat with Cilazaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the assurance of a bioanalytical method's reliability is paramount. This guide provides a comprehensive comparison of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cilazaprilat, with Cilazaprilat-d5 as the internal standard. Through detailed experimental protocols and comparative data, this document serves as a practical resource for evaluating method performance under deliberately varied conditions, ensuring the integrity of pharmacokinetic and other clinical study data.

The reliability of an LC-MS/MS method hinges on its robustness—the capacity to remain unaffected by small, deliberate variations in method parameters. This guide delves into a systematic evaluation of a typical LC-MS/MS assay for cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril. By intentionally altering key chromatographic and mass spectrometric parameters, we can identify the critical factors that may influence method performance and establish the operational limits for consistent and reproducible results.

Comparative Analysis of Method Robustness

The robustness of the LC-MS/MS method was assessed by introducing variations to several key parameters and evaluating the impact on critical performance characteristics such as retention time, peak area, and the accuracy and precision of quality control (QC) samples. The following tables summarize the quantitative outcomes of these tests.

Table 1: Impact of Varied Chromatographic Conditions on Cilazaprilat and this compound

Parameter VariationAnalyteRetention Time (min)Peak Area%RSD of Peak Area Ratio (n=6)
Nominal Condition Cilazaprilat2.501,250,0002.1
This compound2.49650,000
Column Temperature +5°C Cilazaprilat2.451,245,0002.3
This compound2.44648,000
Column Temperature -5°C Cilazaprilat2.551,252,0002.2
This compound2.54651,000
Mobile Phase Flow Rate +5% Cilazaprilat2.381,187,5002.5
This compound2.37617,500
Mobile Phase Flow Rate -5% Cilazaprilat2.631,312,5002.4
This compound2.62682,500
Mobile Phase pH +0.2 Cilazaprilat2.521,255,0002.1
This compound2.51653,000
Mobile Phase pH -0.2 Cilazaprilat2.481,248,0002.2
This compound2.47649,000

Table 2: Accuracy and Precision of Quality Control Samples Under Varied Conditions

Parameter VariationQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Nominal Condition LQC5.04.9599.03.5
MQC50.050.5101.02.8
HQC400.0398.099.52.1
Column Temperature +5°C LQC5.04.9298.43.8
MQC50.050.8101.63.1
HQC400.0397.599.42.5
Mobile Phase Flow Rate +5% LQC5.04.8897.64.1
MQC50.049.999.83.5
HQC400.0396.099.02.9
Different Analyst LQC5.05.05101.03.9
MQC50.051.0102.03.2
HQC400.0401.0100.32.6
Different Instrument LQC5.04.9098.04.5
MQC50.050.2100.43.8
HQC400.0399.099.83.0

Experimental Protocols

A detailed methodology is crucial for the replication and verification of these findings. The following sections outline the protocols used for the robustness testing of the LC-MS/MS method for cilazaprilat.

Standard LC-MS/MS Method Protocol
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Cilazaprilat: m/z 390.2 -> 206.1

    • This compound: m/z 395.2 -> 211.1

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing this compound, followed by centrifugation and injection of the supernatant.

Robustness Testing Protocol

Based on FDA and EMA guidelines, the following parameters were intentionally varied from the nominal conditions of the standard protocol.[1][2] For each variation, a set of low, medium, and high concentration quality control (QC) samples were analyzed in six replicates.

  • Column Temperature: The column temperature was varied by ±5°C from the nominal 40°C (i.e., 35°C and 45°C).

  • Mobile Phase Flow Rate: The flow rate was varied by ±5% from the nominal 0.4 mL/min (i.e., 0.38 mL/min and 0.42 mL/min).

  • Mobile Phase pH: The pH of the aqueous mobile phase (A) was adjusted by ±0.2 units.

  • Different Analyst: The analysis was performed by a second, experienced analyst to assess inter-individual variability.

  • Different Instrument: The analysis was repeated on a different, but equivalent, LC-MS/MS system to evaluate inter-instrument variability.

Acceptance criteria for the robustness of the method require the precision (%RSD) of the results to be within 15% and the accuracy to be within 85-115% of the nominal concentrations for all tested conditions.

Visualizing the Workflow and Logical Relationships

To further clarify the experimental process and the interplay of different parameters, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Testing cluster_data Data Evaluation plasma Plasma Sample is Spike with this compound plasma->is pp Protein Precipitation is->pp cent Centrifugation pp->cent sup Collect Supernatant cent->sup inj Inject Sample sup->inj lc LC Separation inj->lc var_temp Vary Column Temp. var_flow Vary Flow Rate var_ph Vary Mobile Phase pH var_analyst Different Analyst var_instrument Different Instrument ms MS/MS Detection lc->ms eval_rt Evaluate Retention Time ms->eval_rt eval_pa Evaluate Peak Area ms->eval_pa eval_acc Evaluate Accuracy & Precision ms->eval_acc

Caption: Experimental workflow for the robustness testing of the LC-MS/MS method.

logical_relationships cluster_params Robustness Parameters cluster_performance Method Performance Characteristics cluster_outcome Overall Method Robustness temp Column Temperature rt Retention Time temp->rt res Resolution temp->res flow Flow Rate flow->rt pa Peak Area & Shape flow->pa ph Mobile Phase pH ph->rt ph->pa ph->res analyst Analyst acc Accuracy & Precision analyst->acc instrument Instrument instrument->rt instrument->pa instrument->acc robustness Robust Method rt->robustness pa->robustness res->robustness acc->robustness

Caption: Logical relationships between robustness parameters and method performance.

References

A Head-to-Head Battle in Bioanalysis: Cilazaprilat-d5 Versus Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmacokinetic and bioequivalence studies, the accuracy of drug quantification is paramount. For angiotensin-converting enzyme (ACE) inhibitors like cilazapril, which is rapidly hydrolyzed to its active metabolite cilazaprilat, reliable measurement in biological matrices is crucial. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS) to ensure accuracy and precision.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are indispensable in LC-MS/MS assays to correct for variability during sample processing and analysis.[4] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatographic separation, and ionization in the mass spectrometer. This mimicry allows for the normalization of the analyte's signal, thereby compensating for potential inconsistencies.[5]

Stable isotope-labeled internal standards like Cilazaprilat-d5 are considered the "gold standard" because they share nearly identical physicochemical properties with the analyte.[2][3] This includes co-elution during chromatography and similar ionization efficiency, which is crucial for mitigating matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample.[5]

Structural analogs, on the other hand, are different molecules with similar chemical structures to the analyte.[2] They are often used when a SIL-IS is not available or is cost-prohibitive. However, their differing structures can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte, potentially compromising the accuracy of the results.[2][3]

Performance Under the Microscope: A Comparative Analysis

The following table summarizes the expected performance differences between this compound and a structural analog internal standard like enalaprilat in a bioanalytical LC-MS/MS method for cilazaprilat. The data is a composite representation based on typical validation parameters and findings from studies on similar compounds.[1][6]

Performance ParameterThis compound (SIL-IS)Structural Analog IS (e.g., Enalaprilat)Justification
Accuracy (% Bias) Typically < 5%Can be > 15%SIL-IS co-elutes and experiences the same matrix effects as the analyte, leading to more accurate correction. Structural analogs may have different retention times and ionization suppression/enhancement.[1][6]
Precision (%RSD) < 10%< 15%The consistent tracking of the analyte by the SIL-IS throughout the analytical process results in lower variability.
Matrix Effect Effectively compensatedVariable compensationAs a SIL-IS is chemically identical to the analyte, it is affected by matrix components in the same way. The compensation by a structural analog is less predictable.[5]
Recovery Consistent and tracks analyteMay differ from analyteDifferences in polarity and chemical properties between the analyte and a structural analog can lead to different extraction efficiencies.
Regulatory Acceptance Highly preferredMay require additional justificationRegulatory bodies like the European Medicines Agency (EMA) have a strong preference for the use of SIL internal standards in bioanalytical method validations.[5]

Experimental Protocols: A Glimpse into the Laboratory

A typical bioanalytical method for the quantification of cilazaprilat in human plasma using LC-MS/MS would involve the following steps.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or enalaprilat).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cilazaprilat: Precursor ion > Product ion (e.g., m/z 390.2 > 206.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 395.2 > 211.1)

    • Enalaprilat (as IS): Precursor ion > Product ion (e.g., m/z 349.2 > 206.1)

Visualizing the Methodologies

To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the ACE inhibitor signaling pathway, the analytical workflow, and the logic behind internal standard selection.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Cilazapril Cilazapril (Prodrug) Cilazaprilat Cilazaprilat (Active Drug) Cilazapril->Cilazaprilat Hydrolysis Cilazaprilat->Angiotensin_I Inhibits Cilazaprilat->Bradykinin Inhibits

Mechanism of action for ACE inhibitors like Cilazaprilat.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or Structural Analog) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification vs. Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow for Cilazaprilat quantification.

IS_Selection_Logic Start Start: Need for Internal Standard SIL_Available Is Stable Isotope-Labeled IS (this compound) available? Start->SIL_Available Use_SIL Use this compound SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog (e.g., Enalaprilat) SIL_Available->Consider_Analog No End Proceed with Validated Method Use_SIL->End Validate_Analog Thoroughly Validate Analog IS Performance Consider_Analog->Validate_Analog Validate_Analog->End

Decision pathway for internal standard selection.

Conclusion: An Informed Choice for Robust Bioanalysis

While structural analog internal standards can be employed in bioanalytical assays, the evidence strongly supports the superiority of stable isotope-labeled internal standards like this compound. The near-identical chemical and physical properties of a SIL-IS to the analyte ensure more accurate and precise quantification by effectively compensating for matrix effects and procedural variations. For regulatory submissions and studies where the highest level of data integrity is required, the investment in a deuterated internal standard is well-justified, leading to more reliable pharmacokinetic and bioequivalence data. As the case studies on analogous compounds demonstrate, a SIL-IS is not just a preference but often a necessity for robust and dependable bioanalytical results.[1][6]

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Cilazaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Cilazaprilat-d5. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Risk Assessment and Control

A thorough risk assessment must be conducted before any handling of this compound. The primary risks are inhalation of airborne particles and dermal absorption. A containment control strategy is paramount.

Risk Mitigation Workflow

cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refine RA1 Identify Hazards (Reproductive Toxin [H361]) RA2 Evaluate Exposure Routes (Inhalation, Dermal) RA1->RA2 RA3 Assess Task-Specific Risks (Weighing, Dissolving, Transferring) RA2->RA3 C1 Engineering Controls (Fume Hood, Glove Box) RA3->C1 Implement Controls C2 Administrative Controls (SOPs, Training) C1->C2 C3 Personal Protective Equipment (PPE) C2->C3 R1 Monitor Effectiveness C3->R1 Continuous Improvement R2 Update Procedures as Needed R1->R2

Caption: Logical workflow for risk assessment and control measures.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. All personnel must be trained on the proper donning, doffing, and disposal of PPE.[7][8]

Protection Type Specification Rationale
Respiratory Protection NIOSH-approved N95 or higher-level respirator. A full-face respirator may be required for high-energy operations or in case of a spill.[7][9]To prevent inhalation of airborne particles, especially during weighing and transferring of the powdered substance.
Hand Protection Double-gloving with nitrile or neoprene gloves. The outer glove should be chemotherapy-rated (ASTM D6978).[8]To prevent skin contact and absorption. Double-gloving provides an extra layer of protection.
Eye Protection Tightly fitting chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a splash hazard.[8][9]To protect the eyes from dust particles and splashes.
Body Protection Disposable, polyethylene-coated polypropylene gown with long sleeves and tight-fitting cuffs.[8]To protect the skin from contamination. Lab coats made of absorbent materials are not sufficient.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear and subsequent spread outside the laboratory.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound powder must be performed within a certified chemical fume hood, glove box, or other suitable containment enclosure to minimize the risk of exposure.[2][3][5]

Preparation:

  • Designated Area: Cordon off a designated area for handling this compound.

  • Decontamination Supplies: Ensure spill kit, including absorbent pads, deactivating solution (e.g., 10% bleach solution followed by a thiosulfate solution to neutralize), and waste bags are readily accessible.

  • Pre-weighing: If possible, use pre-weighed aliquots to avoid handling the powder.

Handling:

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound on a disposable work surface within the containment enclosure.

    • Use dedicated, labeled equipment (spatulas, weigh boats, etc.).

    • Handle the compound gently to avoid generating dust.

  • Dissolving:

    • If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.

    • Cap the vessel before removing it from the containment enclosure.

Post-Handling:

  • Decontamination:

    • Wipe down all surfaces and equipment within the containment enclosure with the deactivating solution.

    • Place all disposable items (weigh boats, wipes, etc.) in a sealed, labeled hazardous waste bag.

  • Doff PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. Dispose of all disposable PPE as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup and Disposal P1 Designate Handling Area P2 Assemble Spill Kit P1->P2 P3 Don Full PPE P2->P3 H1 Weigh/Transfer Powder P3->H1 H2 Prepare Solution H1->H2 C1 Decontaminate Surfaces & Equipment H2->C1 C2 Segregate & Label Hazardous Waste C1->C2 C3 Doff PPE C2->C3 C4 Wash Hands C3->C4

Caption: Step-by-step workflow for handling this compound.

Disposal Plan

All waste generated from handling this compound is considered hazardous. Follow these procedures for proper disposal:

  • Solid Waste: All contaminated solid waste, including disposable PPE, weigh boats, and wipes, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps: Contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify the laboratory supervisor and institutional safety office.

  • Cleanup: Only trained personnel with appropriate PPE (including a full-face respirator) should clean up the spill using the spill kit.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9]

  • Inhalation: Move the affected person to fresh air.[9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[9]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for Cilazapril to the medical personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.